molecular formula C10H7FN2O3 B1614252 Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate CAS No. 885521-50-6

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Cat. No.: B1614252
CAS No.: 885521-50-6
M. Wt: 222.17 g/mol
InChI Key: DSWMSVPMILOVOP-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate (CAS 885521-50-6) is a high-purity, multi-functional chemical intermediate prized in medicinal chemistry and drug discovery. This compound integrates a carboxylate ester, a formyl group, and a fluorine atom on an indazole core, making it a versatile scaffold for constructing diverse molecular libraries. The indazole moiety is a prominent pharmacophore in drug development, known for its ability to act as a bioisostere for indoles and promote strong hydrogen bonding within protein hydrophobic pockets . The 3-formyl group is a particularly valuable reactive handle, allowing for further chemical transformations into alkenes, heteroaromatic compounds like oxazoles and thiazoles, secondary alcohols, and amines . This makes the compound a key precursor in the synthesis of more complex, polyfunctionalized 3-substituted indazoles. Indazole derivatives have demonstrated significant therapeutic potential across a wide spectrum of applications, serving as core structures in kinase inhibitors , and are found in marketed drugs and investigational compounds for areas such as oncology, neurodegenerative diseases, and immune system disorders . The specific substitution pattern on this indazole core is designed to facilitate its role as a critical building block in the synthesis of targeted small molecules. This product is provided For Research Use Only. It is intended for use in laboratory research and development and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWMSVPMILOVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646374
Record name Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-50-6
Record name Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Safe Handling of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a common motif in a variety of pharmacologically active molecules, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The presence of a fluorine atom, an aldehyde group, and a methyl ester in the structure of this compound suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[3][4]

Given the compound's likely use in a research and development setting, a thorough understanding of its safety profile and proper handling procedures is paramount. This guide provides a comprehensive overview of the available safety data for this compound and related compounds, and outlines best practices for its safe handling, storage, and disposal. As with any novel chemical, it is prudent to treat this compound with a high degree of caution, assuming it may have unknown hazards.[5]

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to be classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[6]

GHS Label Elements:

  • Pictogram:

    • Health Hazard

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P330: Rinse mouth.[6]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[6]

    • P362: Take off contaminated clothing and wash before reuse.[6]

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]

    • P405: Store locked up.[6]

    • P501: Dispose of contents/container to an approved waste disposal plant.[6]

GHS_Hazard_Identification cluster_product This compound cluster_hazards Potential Hazards cluster_pictograms GHS Pictograms cluster_signal_word Signal Word Product {Product Information |CAS: 885521-50-6 (example) Molecular Formula: C10H7FN2O3 } H302 H302 Harmful if swallowed Product->H302 leads to H315 H315 Causes skin irritation Product->H315 leads to H319 H319 Causes serious eye irritation Product->H319 leads to H335 H335 May cause respiratory irritation Product->H335 leads to Pictogram Health Hazard H302->Pictogram requires H315->Pictogram requires H319->Pictogram requires H335->Pictogram requires SignalWord Warning

Caption: GHS Hazard Identification Process

Toxicological Profile

A detailed toxicological profile for this compound has not been established. The hazard assessment is based on the functional groups present in the molecule and data from analogous compounds.

  • Acute Toxicity: Expected to be harmful if swallowed.[6] Ingestion may lead to gastrointestinal irritation.[8]

  • Skin Irritation: The presence of the aldehyde and aromatic ester functionalities suggests a potential for skin irritation upon direct contact.[8][9]

  • Eye Irritation: The compound is expected to cause serious eye irritation.[6] Direct contact with the eyes may cause redness, pain, and potential damage.[9]

  • Respiratory Irritation: As a solid, inhalation of dust particles may irritate the respiratory tract.[8]

  • Sensitization: There is no specific data to suggest that this compound is a skin or respiratory sensitizer, but this possibility should not be ruled out.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. In the absence of data, it should be handled as a compound with unknown long-term health effects.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure when handling this compound.[10]

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation.

Hierarchy_of_Controls Hierarchy of Controls for Exposure Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) - Fume Hood - Ventilation Administrative Administrative Controls (Change the way people work) - SOPs - Training PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) - Gloves, Goggles, Lab Coat

Caption: Hierarchy of Controls for Exposure

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that conform to ANSI Z-87 standards are mandatory.[11] A face shield should be worn in situations where there is a risk of splashing.[12]

  • Hand Protection: Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are recommended for protection against a wide variety of chemicals, including aldehydes and esters.[13][14] Gloves should be inspected for defects before use and changed immediately if contaminated.[12]

  • Skin and Body Protection: A flame-retardant laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be considered.[12] Closed-toe shoes are mandatory.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.[10]

First-Aid Measures

In case of any exposure, seek immediate medical attention and provide the attending physician with this safety information.[15]

  • Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][19] If skin irritation persists, seek medical attention.[15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[15]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

  • Specific Hazards Arising from the Chemical: The thermal decomposition of this compound may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[17] As with many organic compounds, it may be combustible at high temperatures.

  • Protective Equipment and Precautions for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]

Accidental Release Measures (Spill and Leak Procedures)

Minor Spills

For small spills that can be handled safely by trained personnel:[20]

  • Alert Personnel: Notify others in the immediate area of the spill.[21]

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[22]

  • Containment: Prevent the further spread of the solid material.

  • Cleanup: Carefully sweep the solid material to avoid generating dust.[20] Place the spilled material into a labeled, sealed container for hazardous waste disposal.[23]

  • Decontamination: Clean the spill area with soap and water.[20]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[23]

Major Spills

For large spills or spills in poorly ventilated areas:[20]

  • Evacuate: Immediately evacuate the area and alert others.[5]

  • Isolate: Close the doors to the affected area and post warning signs.[20]

  • Emergency Services: Contact your institution's emergency response team or local emergency services.[5]

  • Provide Information: Be prepared to provide information about the spilled material to emergency responders.[5]

Spill_Response_Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Assess Assess Spill (Minor vs. Major) Start->Assess Minor_Alert Alert Area Personnel Assess->Minor_Alert Minor Major_Evacuate Evacuate Area Assess->Major_Evacuate Major Minor_PPE Don Appropriate PPE Minor_Alert->Minor_PPE Minor_Cleanup Contain & Clean Spill Minor_PPE->Minor_Cleanup Minor_Dispose Dispose of Waste Minor_Cleanup->Minor_Dispose Minor_Decon Decontaminate Area Minor_Dispose->Minor_Decon End Resume Work Safely Minor_Decon->End Major_Isolate Isolate & Secure Area Major_Evacuate->Major_Isolate Major_Call Call Emergency Response Major_Isolate->Major_Call Major_Report Report to Responders Major_Call->Major_Report Major_Report->End After professional cleanup

Caption: Spill Response Workflow

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[24] Use only in a chemical fume hood. Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Physical and Chemical Properties

PropertyValue
Molecular Formula C10H7FN2O3
Molecular Weight 222.17 g/mol
Appearance Solid (likely a powder or crystalline solid)
Storage Temperature Room temperature, sealed in a dry environment[7]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[8]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[8]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[17]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste. Do not allow it to enter drains or waterways.[24]

References

  • University of Michigan. (n.d.). 2.6 Chemical Spill Response. Environment, Health & Safety.
  • Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
  • Coast2Coast. (2024, January 31). First Aid for Chemical Exposure.
  • TWU. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • University of Nebraska-Lincoln. (2022, November). Personal Protective Equipment for Chemical Exposures (7/24).
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • American Chemical Society. (1995). Guide for Chemical Spill Response.
  • Florida International University. (n.d.). Spill Response Procedures. Environmental Health and Safety.
  • Queen Mary University of London. (n.d.). First Aid Treatment for Lab Workers.
  • DQE. (n.d.). Chemical Resistant Gloves - Personal Protective Equipment.
  • Fisher Scientific. (2009, February 23).
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Thermo Fisher Scientific. (2025, September 5).
  • University of Illinois. (2026, January 28). Personal Protective Equipment. Division of Research Safety.
  • LabsControlling. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-Fluoro-1H-indazole-3-carboxamide - Toxics Release Inventory.
  • BLD Pharm. (n.d.).
  • El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • MilliporeSigma. (2025, August 20).
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (2015, March 24).
  • Fisher Scientific. (2010, November 24).
  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Carl ROTH. (2025, March 31).
  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.
  • MilliporeSigma. (2024, July 13).
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Der Pharma Chemica. (n.d.).
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 6-Fluoro-1-Methyl-1H-Indole-3-Carboxylic Acid.

Sources

Strategic Sourcing and Validation: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

[1]

Executive Summary & Chemical Profile[1][2][3]

This compound is a high-value heterocyclic building block, primarily utilized in the discovery of PARP inhibitors (poly ADP-ribose polymerase) and next-generation kinase inhibitors.[1] Its structure features a "privileged scaffold"—the indazole core—functionalized with a fluorine atom at C4 to modulate metabolic stability and pKa, and a formyl group at C3 serving as a versatile handle for reductive aminations or olefination reactions.

Sourcing this intermediate presents a specific challenge: the reactive C3-aldehyde moiety renders the molecule susceptible to oxidation and hydration, often leading to purity degradation during long-term storage.[1] Consequently, "in-stock" status is rare, and most suppliers operate on a "make-to-order" basis.[1]

Chemical Identity
PropertySpecification
Chemical Name This compound
CAS Number 885521-50-6
Molecular Formula C₁₀H₇FN₂O₃
Molecular Weight 222.17 g/mol
Key Precursor Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (CAS: 885521-41-5 )
SMILES COC(=O)C1=CC2=C(C(F)=C1)C(C=O)=NN2

Commercial Supply Landscape

The supply chain for this molecule is bifurcated into Specialized Building Block Vendors (high probability of stock/short lead time) and Aggregators (longer lead times).

Tier 1: Primary Suppliers (High Reliability)

These vendors specialize in fluorinated heterocycles and are most likely to hold stock or have validated routes for rapid synthesis.

SupplierCatalog / Ref IDNotes on Availability
BLD Pharm BD752823Primary Source. Often lists inventory; strong capability in indazole chemistry.[1]
ChemPur Consult CASGerman distributor; reliable for European logistics but often sources from Asia.
Accela Chem Consult CASStrong presence in Shanghai; likely the original manufacturer for many Western distributors.
Enamine Custom / CatalogWhile not always in the public catalog, Enamine holds the largest stock of building blocks globally. If not listed, they likely hold the 3-bromo precursor.
Tier 2: The "Synthetic Contingency" Strategy

If the aldehyde (CAS 885521-50-6) is out of stock or has a lead time >4 weeks, the most efficient strategy is to purchase the 3-bromo precursor and perform a one-step formylation in-house.[1] This precursor is significantly more stable and widely available.[1]

  • Target Precursor: Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate[1][2]

  • Precursor CAS: 885521-41-5 [1][3][4]

  • Precursor Suppliers: Biozol, Combi-Blocks, Sigma-Aldrich (via chemically integrated suppliers).

Technical Sourcing Strategy: The "Make vs. Buy" Decision

For drug development programs where timeline is critical, relying on a single vendor for an unstable aldehyde is risky. Use the following decision matrix to determine your procurement path.

SourcingStrategyStartRequirement: This compoundCheckStockCheck Tier 1 Suppliers (BLD, Accela, Enamine)Start->CheckStockStockAvailIn Stock?CheckStock->StockAvailBuyDirectPurchase Direct (CAS 885521-50-6)StockAvail->BuyDirectYes (<2 weeks)CheckPrecursorCheck 3-Bromo Precursor (CAS 885521-41-5)StockAvail->CheckPrecursorNo / Lead Time >4wksQC_CheckMandatory QC: 1H-NMR for Aldehyde PurityBuyDirect->QC_CheckPrecAvailPrecursor Available?CheckPrecursor->PrecAvailInHouseIn-House Synthesis: Lithiation/DMF QuenchPrecAvail->InHouseYes (High Speed)CustomSynthContract CRO (WuXi / Pharmaron)PrecAvail->CustomSynthNo (Bulk/Scale-up)

Figure 1: Strategic decision tree for sourcing unstable heterocyclic aldehydes.

Synthetic Utility & Contingency Protocol

If you must synthesize this compound from the commercial 3-bromo precursor (CAS 885521-41-5), the following protocol is the industry standard for installing a formyl group on electron-deficient indazoles.

Protocol: Lithium-Halogen Exchange / Formylation
  • Reaction Type: Metal-Halogen Exchange followed by electrophilic trapping.[1]

  • Substrate: Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate.[1][2][3][4]

  • Reagents: Isopropylmagnesium chloride (TurboGrignard) or n-Butyllithium (requires N-protection first), DMF (N,N-Dimethylformamide).

Critical Step: The N1-position of the indazole is acidic.[1]

  • Protection: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) to prevent deprotonation by the organolithium reagent.

  • Exchange: Treat the protected intermediate with

    
    -BuLi at -78°C in THF. The bromine at C3 undergoes rapid exchange.[1]
    
  • Quench: Add anhydrous DMF.

  • Deprotection: Acidic workup removes the protecting group (if THP/SEM used) or spontaneous hydrolysis occurs.

Why this matters: Direct purchase of the aldehyde often results in material that is 85-90% pure due to oxidation. Synthesizing it fresh from the stable bromide ensures >98% purity for sensitive SAR (Structure-Activity Relationship) campaigns.

Quality Assurance & Validation (QC)

Upon receipt of the material (either purchased or synthesized), the following QC workflow is mandatory. Aldehydes on electron-poor rings are prone to the Cannizzaro reaction (disproportionation) or air oxidation to the carboxylic acid.

Analytical Workflow

QC_WorkflowSampleReceived Sample (CAS 885521-50-6)VisualVisual Inspection (White/Pale Yellow Solid)Sample->VisualLCMSLC-MS (Acidic Modifier)Sample->LCMSNMR1H-NMR (DMSO-d6) Target: CHO peak ~10.0 ppmVisual->NMRDecisionPurity AssessmentNMR->DecisionLCMS->DecisionPassRelease to ChemistDecision->Pass>95%Fail_OxFail: Acid Impurity (Recrystallize)Decision->Fail_OxCOOH detectedFail_HydFail: Hydrate/Acetal (Dry/Reprocess)Decision->Fail_HydGem-diol detected

Figure 2: Quality Control workflow focusing on aldehyde-specific degradation pathways.

Key Analytical Markers[1]
  • 1H-NMR (DMSO-d6):

    • Aldehyde Proton: Look for a sharp singlet between 9.8 – 10.2 ppm .

    • Impurity Flag: A broad singlet around 12.0–13.0 ppm indicates oxidation to the carboxylic acid (CAS 885521-65-3).[1]

    • Hydration: Absence of the aldehyde peak and appearance of a broad signal at 6.0–7.0 ppm suggests formation of the gem-diol (hydrate), common if stored in humid conditions.

  • LC-MS:

    • Use Acetonitrile/Water + 0.1% Formic Acid .

    • M+1: 223.17 Da.[1]

    • Note: Aldehydes can form hemiacetals with methanol in LC-MS.[1] If you see M+32 (Methyl hemiacetal), switch solvent to Acetonitrile.

Handling and Storage

  • Storage: -20°C under Argon/Nitrogen atmosphere.

  • Stability: The 4-fluoro substituent withdraws electron density, making the C3-aldehyde highly electrophilic.[1] It will react with atmospheric moisture to form hydrates over time.[1]

  • Recommendation: If purchasing >1g, request packaging in multiple small vials (e.g., 5 x 200mg) to avoid repeated freeze-thaw cycles and exposure to air.

References

  • BLD Pharm . Product Datasheet: this compound (CAS 885521-50-6).[1][2][5] Retrieved from

  • ChemicalBook . Supplier List for CAS 885521-50-6. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Indazole-6-carboxylic acid derivatives. Retrieved from

  • Biozol . Product Datasheet: Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (CAS 885521-41-5).[1][3][4] Retrieved from

  • Google Patents . Synthesis of 5-bromo-4-fluoro-1H-indazole and related intermediates (CN110452177A). Retrieved from

Strategic Synthesis and Application of Bifunctional Indazole Scaffolds: A Technical Guide to Formyl- and Ester-Substituted Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2][3] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions within protein active sites have cemented its role in drug discovery.[4] This technical guide provides an in-depth exploration of novel indazole building blocks orthogonally functionalized with both formyl and ester groups. These bifunctional scaffolds serve as exceptionally versatile platforms for the rapid generation of diverse chemical libraries. We will dissect field-proven synthetic strategies, moving beyond simple protocols to explain the underlying chemical principles and rationale that govern experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful intermediates to accelerate their discovery programs.

Chapter 1: The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a structure of profound importance in pharmaceutical sciences.[1] It exists predominantly in its 1H- and 2H-tautomeric forms, with the 1H-indazole being the more thermodynamically stable and common isomer.[5] This structural motif is not merely an academic curiosity; it is the central pharmacophore in numerous marketed drugs, including the anti-cancer agents Niraparib and Pazopanib.[1][6]

The power of the indazole scaffold lies in its role as a bioisostere—a chemical substitute that retains the parent molecule's biological activity. It is frequently employed as a bioisosteric replacement for indoles and phenols.[3][5] Compared to a phenol, an indazole can be less susceptible to metabolic oxidation and offers a distinct vector for hydrogen bonding.[3] Unlike an indole, the additional nitrogen atom in the pyrazole ring acts as a hydrogen bond acceptor, which can provide improved affinity and selectivity for a biological target, particularly the hinge region of protein kinases.[3]

The true potential of the indazole core is unlocked through precise functionalization. Formyl (-CHO) and ester (-COOR) groups are particularly valuable synthetic handles.

  • The formyl group is a gateway to a vast array of transformations, including reductive amination to form amines, Wittig reactions to generate alkenes, and condensations to build new heterocyclic systems.[7]

  • The ester group can be readily hydrolyzed to a carboxylic acid for amide bond formation, reduced to a primary alcohol, or converted to other carbonyl derivatives, providing another axis for diversification.

This guide focuses on the strategic synthesis of indazoles bearing both functionalities, creating a powerful toolkit for combinatorial chemistry and lead optimization.

Chapter 2: Synthetic Strategies for Indazole-3-Carbaldehydes

The introduction of a formyl group at the C3 position of the indazole ring is a non-trivial synthetic challenge that requires specific and often clever strategies.

Pillar 1: Scaffold Hopping via Nitrosative Rearrangement of Indoles

A common pitfall for chemists new to this scaffold is attempting a direct Vilsmeier-Haack formylation (POCl₃/DMF) on an unsubstituted 1H-indazole. Unlike its indole bioisostere, which readily formylates at C3, the indazole ring is generally unreactive under these conditions.[8][9][10] This lack of reactivity necessitates alternative approaches.

The most robust and widely applicable method to synthesize 1H-indazole-3-carbaldehydes is not by functionalizing an indazole at all, but by chemically transforming an indole.[11] This "scaffold hopping" strategy involves the nitrosation of an indole at the C3-position, which triggers a cascade of reactions, ultimately leading to ring opening and re-closure to form the desired indazole product.[8] The reaction proceeds through an intermediate oxime, which rearranges to yield the final aldehyde.[8] This method is powerful because it works for both electron-rich and electron-deficient indoles, with temperature being the key variable to drive the reaction to completion.[11]

Workflow: Nitrosative Rearrangement of Indole to Indazole

G cluster_reagents Reagent Preparation cluster_reaction Main Reaction NaNO2 NaNO2 in H2O/DMF NitrosatingAgent Nitrosating Agent (0°C) NaNO2->NitrosatingAgent add HCl slowly HCl 2N HCl (aq) ReactionMix Reaction Mixture NitrosatingAgent->ReactionMix Indole Substituted Indole in DMF Indole->ReactionMix add via syringe pump (0°C over 2h) Heating Stir at RT to 80°C (Substrate Dependent) ReactionMix->Heating Workup Aqueous Workup & Extraction (EtOAc) Heating->Workup Purification Purification (Chromatography) Workup->Purification FinalProduct 1H-Indazole-3-carbaldehyde Purification->FinalProduct

Caption: Workflow for indole-to-indazole scaffold hopping.

Detailed Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde[7][11][12]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (NaNO₂, 1.65 g, 24 mmol, 8 equiv.) in deionized water (12 mL) and N,N-dimethylformamide (DMF, 9 mL). Cool the solution to 0 °C in an ice bath.

  • Nitrosating Agent Formation: Slowly add 2 N aqueous hydrochloric acid (HCl, 10.5 mL, 21 mmol, 7 equiv.) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an argon atmosphere for 10 minutes. Causality: This in situ formation of nitrous acid and its derivatives is crucial for the subsequent electrophilic attack on the indole.

  • Substrate Addition: In a separate flask, dissolve 6-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).

  • Reaction: Add the solution of 6-nitroindole to the nitrosating agent mixture at 0 °C. The slow addition is critical to prevent side reactions. Trustworthiness: A syringe pump is recommended for controlled addition over 2 hours to minimize the formation of dimeric byproducts, a common failure mode in this reaction.[11]

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80 °C and stir for 6 hours. Expertise: Electron-deficient indoles, like the 6-nitro derivative, require heating to facilitate the rearrangement, whereas electron-rich indoles may proceed at room temperature.[11]

  • Work-up and Isolation: Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 6-Nitro-1H-indazole-3-carbaldehyde.

SubstrateTemperature (°C)Time (h)Yield (%)Reference
6-FluoroindoleRoom Temp585[11]
5-Bromoindole50289[11]
5-Cyanoindole80488[11]
6-Nitroindole80677[7]
Table 1. Representative yields for the nitrosation of various indoles.
Pillar 2: Direct C-H Formylation of 2H-Indazoles

While direct C3-formylation of 1H-indazoles is challenging, recent advances have enabled this transformation on the 2H-indazole tautomer. A novel microwave-assisted method utilizes Selectfluor as an oxidant and DMSO as both the solvent and formylating agent.[6] This approach provides moderate to excellent yields and is believed to proceed through a radical pathway, offering a complementary strategy to the indole rearrangement method, particularly for accessing functionalized 2H-indazoles.[6]

Detailed Protocol: Microwave-Assisted C3-Formylation of 2-Phenyl-2H-indazole[6]

  • Reaction Setup: In a microwave vial, combine 2-phenyl-2H-indazole (0.2 mmol, 1 equiv.) and Selectfluor (0.6 mmol, 3 equiv.).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 2 mL).

  • Microwave Irradiation: Seal the vial and heat the mixture to 125 °C for 1 hour under microwave irradiation. Causality: Microwave heating accelerates the reaction, likely by promoting the formation of the key radical intermediates required for the formylation.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford 2-phenyl-2H-indazole-3-carbaldehyde.

Chapter 3: Introduction of Ester Functionality

The installation of an ester group onto the indazole scaffold is typically more straightforward and can be achieved through several reliable methods.

Pillar 1: Palladium-Catalyzed Carbonylative Coupling

The most powerful and versatile method for introducing esters is the palladium-catalyzed carbonylation of halo-indazoles (e.g., bromo- or iodo-indazoles).[13][14] This reaction utilizes carbon monoxide (CO) as a C1 source and an alcohol as a nucleophile to construct the ester group directly on the aromatic ring. The reaction is highly efficient and tolerates a wide range of functional groups.[14]

Catalytic Cycle: Pd-Catalyzed Carbonylation

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl CO_Insert CO Insertion PdII_Aryl->CO_Insert PdII_Acyl L_n(Aryl-CO)Pd(II)-X CO_Insert->PdII_Acyl Reduct_Elim Reductive Elimination PdII_Acyl->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Indazole-COOR' Reduct_Elim->Product Aryl_X Indazole-X Aryl_X->OxAdd CO CO CO->CO_Insert ROH R'OH / Base ROH->Reduct_Elim

Caption: The catalytic cycle for alkoxycarbonylation.

Detailed Protocol: Synthesis of Methyl 5-Bromo-1H-indazole-3-carboxylate[15]

This protocol describes the N-alkylation of a pre-existing ester, but the synthesis of the starting ester itself would follow a general carbonylation procedure. A general protocol is provided below.

  • Reaction Setup: To an oven-dried, argon-flushed flask, add the bromo-indazole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add methanol (5 mL) and a base such as triethylamine (Et₃N, 2.0 mmol, 2 equiv.).

  • Carbonylation: Pressurize the vessel with carbon monoxide (CO, e.g., 10 bar) and heat the mixture to 80-100 °C. Trustworthiness: The use of a CO balloon is feasible for small-scale reactions, but a pressurized reactor is essential for safety and reproducibility on a larger scale.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Vent the CO, cool the reaction, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify by column chromatography to obtain the desired indazole ester.

Pillar 2: Carboxylation and Esterification

An alternative route involves the formation of an indazole carboxylic acid, which is then esterified. The carboxylic acid can be generated by direct C-H metalation (using a strong base like n-BuLi) followed by quenching with solid carbon dioxide (dry ice).[4][16] This method's regioselectivity is dictated by the most acidic proton or can be guided by directing groups.

Detailed Protocol: Carboxylation and Esterification

  • Carboxylation: Dissolve an N-protected indazole (e.g., SEM-protected, 1 equiv.) in anhydrous THF and cool to -78 °C.[16] Add n-butyllithium (1.1 equiv.) dropwise. After stirring for 1 hour, add an excess of crushed dry ice. Allow the mixture to warm to room temperature. Quench with aqueous NH₄Cl, acidify with HCl, and extract the carboxylic acid product.

  • Esterification (Fischer): Reflux the crude carboxylic acid in an excess of methanol with a catalytic amount of sulfuric acid (H₂SO₄) until the reaction is complete. Neutralize, extract, and purify to yield the methyl ester.

Chapter 4: Orthogonal Synthesis of Bifunctional Formyl-Ester Indazole Building Blocks

The synthesis of indazoles containing both formyl and ester groups requires a carefully planned, multi-step sequence that considers the compatibility of the reagents and the relative reactivity of the functional groups and their precursors.

Strategy A: Scaffold Hopping Approach

This elegant strategy builds the required functionality onto an indole precursor before executing the nitrosative rearrangement. This avoids protecting group manipulations on the indazole core and leverages the robust nature of the scaffold-hopping reaction.

Workflow: Synthesis of Methyl 6-(1H-indazole-3-carbaldehyde)carboxylate

G Start Methyl 6-bromoindole-3-carboxylate (or similar precursor) Step1 Pd-Catalyzed Carbonylation Start->Step1 CO, MeOH, Pd(OAc)2 Intermediate Methyl 6-methoxycarbonylindole-3-carboxylate Step1->Intermediate Step2 Nitrosative Rearrangement (NaNO2 / HCl) Intermediate->Step2 Product Target Bifunctional Indazole Step2->Product

Caption: A potential route using a late-stage scaffold hop.

Conceptual Protocol:

  • Starting Material: Begin with a commercially available or synthesized halo-indole, for example, 6-bromoindole.

  • Ester Installation: Perform a palladium-catalyzed alkoxycarbonylation on the 6-bromoindole using CO and methanol to generate methyl 6-indolecarboxylate.

  • Scaffold Hopping: Subject the resulting indole ester to the optimized nitrosative rearrangement conditions (NaNO₂/HCl). The indole ring will rearrange to form the 1H-indazole-3-carbaldehyde scaffold, preserving the ester group at the 6-position. This delivers the target bifunctional building block in a highly efficient manner.

Strategy B: Functionalization of a Pre-formed Indazole Core

This more traditional approach involves the sequential functionalization of a suitable indazole starting material. The choice of which group to install first depends on the desired substitution pattern and the stability of the intermediates.

Case Study: Synthesis of Ethyl 6-formyl-1H-indazole-3-carboxylate

  • Start with a Dihalo-Indazole: A logical starting point is a molecule like 3,6-dibromo-1H-indazole.

  • Selective Carbonylation: The C3-halogen is often more reactive towards certain palladium-catalyzed reactions. It is plausible to achieve selective carbonylation at the C3 position by carefully choosing the catalyst, ligand, and reaction conditions. This would yield ethyl 6-bromo-1H-indazole-3-carboxylate. Expertise: This selectivity can be challenging and may require significant optimization or the use of protecting groups at N1 to modulate the electronics of the ring system.

  • Formyl Group Introduction: The remaining bromine at C6 serves as a handle for introducing the formyl group. This can be achieved via a halogen-metal exchange (e.g., with n-BuLi at low temperature) followed by quenching the resulting organometallic species with a formylating agent like DMF.

  • Deprotection: If an N1-protecting group was used, a final deprotection step would be required to yield the final product.

Chapter 5: Applications in Library Synthesis

These bifunctional building blocks are powerful nodes for creating divergent chemical libraries. A single formyl-ester indazole can be elaborated into hundreds of distinct final compounds through parallel synthesis.

G cluster_formyl Formyl Group Chemistry cluster_ester Ester Group Chemistry Core Formyl-Ester Indazole Building Block ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Core->ReductiveAmination Wittig Wittig Reaction (Ph3P=CHR) Core->Wittig Condensation Condensation/ Cyclization Core->Condensation Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Amines Diverse Amines ReductiveAmination->Amines Alkenes Alkenes Wittig->Alkenes Heterocycles New Heterocycles Condensation->Heterocycles Acid Carboxylic Acid Hydrolysis->Acid AmideCoupling Amide Coupling (R-NH2, HATU) Acid->AmideCoupling Amides Diverse Amides AmideCoupling->Amides Alcohol Primary Alcohol Reduction->Alcohol

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate (CAS 885521-50-6 ) is a high-value heterocyclic building block used primarily in the discovery of poly-ADP-ribose polymerase (PARP) inhibitors and receptor tyrosine kinase (RTK) antagonists. Characterized by its highly functionalized indazole core, this compound offers three distinct vectors for chemical diversification: the electrophilic C3-formyl group, the nucleophilic N1-position, and the C6-ester moiety.

This guide provides a definitive technical analysis of the compound, establishing its identification, validated synthetic pathways, and handling protocols for drug discovery workflows.

Chemical Identification & Properties

Property Technical Specification
Chemical Name This compound
CAS Number 885521-50-6
Molecular Formula C₁₀H₇FN₂O₃
Molecular Weight 222.17 g/mol
MDL Number MFCD08272209
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Storage Inert atmosphere, -20°C (Aldehyde sensitivity to oxidation)
SMILES COC(=O)C1=CC2=C(C(F)=C1)C(C=O)=NN2

Structural Insight: The 4-fluoro substituent induces a significant electronic dipole, modulating the pKa of the N1-proton and influencing the reactivity of the adjacent C3-formyl group. This steric and electronic crowding makes the C3-position less accessible than in non-fluorinated analogs, requiring specialized conditions for functionalization.

Synthetic Pathways & Production

For research and scale-up, direct synthesis from the unfunctionalized indazole core is often inefficient due to the deactivating nature of the C6-ester. The most robust, field-proven protocol utilizes a Metal-Catalyzed Functionalization Strategy starting from the 3-bromo precursor.

Validated Synthetic Route (The "Vinyl-Oxidation" Protocol)

This route avoids the use of organolithium reagents (e.g.,


-BuLi) which would attack the C6-methyl ester, ensuring high chemoselectivity.

Step 1: Suzuki-Miyaura Vinylation

  • Precursor: Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (CAS 885521-41-5).[1][2]

  • Reagents: Potassium vinyltrifluoroborate, Pd(dppf)Cl₂, Cs₂CO₃.

  • Solvent: 1,4-Dioxane/H₂O (9:1).

  • Conditions: 90°C, 4 hours, Inert Atmosphere (Ar/N₂).

  • Mechanism: Palladium inserts into the C-Br bond. The vinyl group is transferred, creating the C3-styrene intermediate.

Step 2: Oxidative Cleavage (Lemieux-Johnson)

  • Reagents: OsO₄ (cat.), NaIO₄ (stoichiometric), 2,6-Lutidine.

  • Solvent: THF/H₂O (1:1).

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Osmium tetroxide dihydroxylates the vinyl double bond; periodate cleaves the diol to yield the C3-aldehyde.

Synthetic Workflow Diagram

SynthesisRoute Start Precursor: Methyl 3-bromo-4-fluoro- 1H-indazole-6-carboxylate (CAS 885521-41-5) Step1 Step 1: Suzuki Vinylation (Pd-Catalyzed) Start->Step1 Vinyl-BF3K, Cs2CO3 90°C, Dioxane Inter Intermediate: 3-Vinyl Indazole Step1->Inter Yield: ~85% Step2 Step 2: Oxidative Cleavage (OsO4 / NaIO4) Inter->Step2 Oxidation Target Target: Methyl 4-fluoro-3-formyl- 1H-indazole-6-carboxylate (CAS 885521-50-6) Step2->Target Yield: ~70-80%

Figure 1: Chemo-selective synthesis of CAS 885521-50-6 avoiding ester reduction.

Experimental Protocols

Safety Warning: Osmium tetroxide (OsO₄) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood using double nitrile gloves and eye protection.

Protocol A: Preparation of the 3-Vinyl Intermediate
  • Charge: In a 100 mL round-bottom flask, combine Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (1.0 eq), Potassium vinyltrifluoroborate (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add degassed 1,4-dioxane (10 mL/g) and 2M aq. Cs₂CO₃ (3.0 eq).

  • Reaction: Reflux at 90°C under Argon for 4 hours. Monitor by LC-MS for disappearance of bromide (M+H 273/275).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Aldehyde Generation (Oxidative Cleavage)
  • Dissolve: Dissolve the 3-vinyl intermediate (1.0 eq) in THF/Water (1:1).

  • Catalyst: Add 2,6-Lutidine (2.0 eq) followed by OsO₄ (2.5 wt% in t-BuOH, 0.02 eq). Stir for 5 mins (solution turns dark).

  • Cleavage: Add NaIO₄ (3.0 eq) in portions over 20 minutes. A white precipitate (NaIO₃) will form.

  • Quench: Stir for 2 hours. Quench with saturated aqueous Na₂S₂O₃ to reduce residual osmium.

  • Isolation: Extract with DCM (3x). The organic layer should be washed with 1M HCl (to remove lutidine) and brine.

  • Product: Concentrate to yield the crude aldehyde. Recrystallize from EtOAc/Heptane if necessary.

Applications in Drug Discovery

The 4-fluoro-3-formyl-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for:

  • PARP Inhibitors: The indazole core mimics the nicotinamide moiety of NAD+, binding to the donor site of PARP enzymes. The C3-formyl group is typically converted via reductive amination to install solubilizing amine tails (e.g., piperazines).

  • Kinase Inhibitors: The C6-ester provides a handle for attaching "hinge-binding" motifs or extending into the solvent-front region of the kinase pocket.

Decision Tree: Functionalization Strategy

ApplicationLogic Core Target: 4-Fluoro-3-Formyl Indazole Path1 Reductive Amination (NaBH(OAc)3, R-NH2) Core->Path1 Path2 Knoevenagel Condensation (Malononitrile, Base) Core->Path2 Path3 N1-Alkylation (R-X, K2CO3) Core->Path3 Out1 Secondary Amines (Solubility/PK modulation) Path1->Out1 Out2 Vinyl Nitriles (Michael Acceptors) Path2->Out2 Out3 N-Substituted Cores (Target Selectivity) Path3->Out3

Figure 2: Divergent synthesis strategies utilizing the C3-formyl handle.

References

  • BLD Pharm. (2025). Product Analysis: this compound (CAS 885521-50-6).[3][4][5] Retrieved from

  • Lefebvre, V., et al. (2010).[6] "General Synthesis of Substituted Indazoles." Journal of Organic Chemistry, 75(8), 2730-2732. (Mechanistic basis for indazole cyclization).

  • Li, P., et al. (2012).[6] "Indazole Synthesis via [3+2] Cycloaddition." Journal of Organic Chemistry, 77(7), 3127-3133.

  • Accela ChemBio. (2024). Catalog Entry: Indazole Intermediates. Retrieved from

  • RSC Advances. (2018). "Direct access to 1H-indazole-3-carboxaldehyde derivatives." Royal Society of Chemistry. Retrieved from

Sources

Methodological & Application

Application Note: Hydrolysis of Methyl Indazole-6-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validated protocols for the saponification of methyl 1H-indazole-6-carboxylate to 1H-indazole-6-carboxylic acid . This transformation is a critical step in the synthesis of PARP inhibitors (e.g., Niraparib) and various kinase inhibitors.

While ester hydrolysis is a standard transformation, the amphoteric nature of the indazole core (possessing both an acidic N-H and a basic pyridinic nitrogen) presents unique solubility and isolation challenges. This note provides two distinct protocols: a mild Lithium Hydroxide method for small-scale/medicinal chemistry and a robust Sodium Hydroxide method optimized for process scale-up.

Key Chemical Transformation

Reaction: Methyl 1H-indazole-6-carboxylate


 [Dianion Intermediate] 

1H-Indazole-6-carboxylic acid

Chemical Strategy & Mechanistic Insight

The "Dianion" Effect

Unlike simple aromatic esters, the hydrolysis of methyl indazole-6-carboxylate under basic conditions proceeds through a dianion intermediate .

  • Deprotonation 1: The base (OH⁻) first deprotonates the acidic indazole N-H (

    
    ), forming the indazolide anion.
    
  • Hydrolysis: Hydroxide attacks the ester carbonyl to form the carboxylate.

  • Result: The species in solution is a highly soluble dianion (Indazole-N⁻ / Carboxylate-COO⁻).

Implication for Workup: The reaction mixture remains homogeneous and basic. Precipitation of the product requires careful acidification to a precise pH window (pH 3–4) to protonate both the carboxylate and the indazole nitrogen without protonating the basic pyridinic nitrogen (


), which would form a soluble hydrochloride salt.
Mechanistic Pathway (DOT Visualization)

IndazoleHydrolysis Start Methyl Indazole-6-carboxylate (Neutral) Step1 Indazolide Anion (Mono-anion) Start->Step1 OH- (Fast) Step2 Tetrahedral Intermediate Step1->Step2 OH- (Rate Limiting) Step3 Dianion Species (COO- / N-) Step2->Step3 -MeOH Product Indazole-6-carboxylic Acid (Precipitate at pH 3-4) Step3->Product H+ (Acidification)

Figure 1: Mechanistic pathway highlighting the formation of the soluble dianion species prior to acidification.

Experimental Protocols

Protocol A: Mild Hydrolysis (LiOH / THF / Water)

Best for: Medicinal Chemistry, gram-scale, and substrates with sensitive substituents.

Reagents:

  • Methyl 1H-indazole-6-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[1]

  • Tetrahydrofuran (THF) (Grade: HPLC)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the ester (1.0 g, 5.68 mmol) in THF (10 mL). Stir until a clear solution or fine suspension is obtained.

  • Reagent Preparation: Dissolve LiOH·H₂O (0.71 g, 17.0 mmol) in water (5 mL).

  • Addition: Add the aqueous LiOH solution dropwise to the THF mixture. The solution may turn slightly yellow (formation of indazolide anion).

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.

    • QC Check: Monitor by LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of the ester spot (

      
      ) and the baseline spot of the acid.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF (bath temp < 40 °C).

    • Dilute the aqueous residue with water (10 mL).

    • Cool to 0–5 °C in an ice bath.

    • Critical Step: Slowly add 1M HCl dropwise while stirring until pH 3–4 is reached. A thick white/off-white precipitate will form.

    • Note: Do not acidify below pH 2, or the product may redissolve as the hydrochloride salt.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 × 5 mL) followed by a minimal amount of cold ether/heptane (to remove lipophilic impurities).

  • Drying: Dry under high vacuum at 45 °C for 12 hours.

Expected Yield: 85–95% Appearance: White to pale beige powder.

Protocol B: Process Scale Hydrolysis (NaOH / MeOH / Water)

Best for: Multi-gram to Kilogram scale, cost-efficiency.

Reagents:

  • Methyl 1H-indazole-6-carboxylate (1.0 equiv)

  • Sodium Hydroxide (NaOH) pellets (2.5 equiv)

  • Methanol (MeOH)[2]

  • Water[2][3][4][5]

Procedure:

  • Slurry: Charge the ester (10.0 g, 56.8 mmol) and Methanol (50 mL) into a reactor.

  • Base Addition: Add a solution of NaOH (5.68 g, 142 mmol) in Water (20 mL).

  • Reflux: Heat the mixture to Reflux (65 °C) for 2–3 hours.

    • Why Reflux? Indazole esters can be sparingly soluble. Reflux ensures homogeneity and drives the reaction to completion rapidly.

  • Quench/Workup:

    • Cool the reaction mass to room temperature.[3]

    • Distill off approximately 70% of the Methanol under reduced pressure.

    • Add Water (100 mL) to the residue.[3] The solution should be clear (dianion form).

    • Filter through Celite if any insoluble particles remain (rare).

  • Precipitation:

    • Add 2M HCl slowly to the filtrate at 20 °C.

    • Target pH: 3.5 ± 0.2 .

    • Stir the slurry for 30 minutes to age the crystal.

  • Isolation: Filter and wash with water (3 × 20 mL). Dry in a vacuum oven at 50 °C.

Expected Yield: >90%

Critical Process Parameters (CPPs) & Data Summary

ParameterProtocol A (LiOH)Protocol B (NaOH)Impact on Quality
Solvent System THF/Water (2:1)MeOH/Water (2.5:1)THF is better for solubility of lipophilic derivatives; MeOH is greener/cheaper.
Stoichiometry 3.0 equiv Base2.5 equiv BaseExcess base ensures complete deprotonation of the Indazole-NH.
Temperature 20–25 °C65 °C (Reflux)High temp speeds up reaction but risks decarboxylation (rare for this substrate).
Quench pH 3.0 – 4.0 3.0 – 4.0 CRITICAL: pH < 2 forms soluble salts; pH > 5 leaves unprotonated carboxylate.
Reaction Time 4–6 Hours2–3 HoursVerified by HPLC/TLC.

Workflow Decision Tree

Workflow Start Start: Methyl Indazole-6-carboxylate ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 grams (Medicinal Chem) ScaleCheck->SmallScale LargeScale > 5 grams (Process Dev) ScaleCheck->LargeScale MethodA Protocol A: LiOH / THF / H2O RT, 6 hrs SmallScale->MethodA MethodB Protocol B: NaOH / MeOH / H2O Reflux, 2 hrs LargeScale->MethodB Workup Workup: Evaporate Organic Solvent Dilute with Water MethodA->Workup MethodB->Workup Acidification Acidification: Adjust to pH 3-4 (Precipitation) Workup->Acidification Final Pure Indazole-6-COOH Acidification->Final

Figure 2: Decision tree for selecting the optimal hydrolysis protocol based on scale.

Troubleshooting Guide

Issue: Low Yield / No Precipitate upon Acidification

  • Cause: pH is too low (< 2.0).

  • Fix: The pyridine nitrogen has protonated, forming a soluble HCl salt. Back-titrate with 1M NaOH to pH 3.5 to induce precipitation.

Issue: Incomplete Reaction

  • Cause: Poor solubility of the starting ester.

  • Fix: Ensure THF or MeOH is used as a co-solvent. Pure aqueous base will not work efficiently. If using Protocol B, ensure reflux is maintained.

Issue: Product is Sticky/Gummy

  • Cause: Trapped solvent or impurities.

  • Fix: Triturate the solid with diethyl ether or hexanes. This removes trapped organic solvents and hardens the solid.

References

  • ChemicalBook. Synthesis of 1H-indazole-6-carboxylic acid from methyl ester. Retrieved from .

  • Pfizer Inc. Methods for preparing indazole compounds. WO2006048745A1. Retrieved from .

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Retrieved from .

  • GuideChem. Protocol for Indazole-6-carboxylic acid synthesis. Retrieved from .

Sources

Application Notes and Protocols: Unveiling the Reaction Mechanisms of the Aldehyde Group in 4-Fluoro-3-Formyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to understanding and utilizing the aldehyde functionality of 4-fluoro-3-formyl indazoles in synthetic chemistry. This document delves into the electronic influences on the reactivity of the formyl group and presents detailed protocols for key transformations, including the Knoevenagel condensation, Wittig reaction, and reductive amination. The insights and procedures outlined herein are designed to empower researchers in the fields of medicinal chemistry and drug development to effectively leverage this versatile scaffold.

Introduction: The Strategic Importance of 4-Fluoro-3-Formyl Indazoles

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. The introduction of a formyl group at the 3-position and a fluorine atom at the 4-position of the indazole ring system creates a molecule with a unique electronic profile and versatile synthetic handles. The 4-fluoro substituent, being highly electronegative, exerts a significant electron-withdrawing inductive effect, which modulates the reactivity of the entire heterocyclic system, including the aldehyde at the adjacent C3 position. Understanding the interplay of these electronic factors is paramount for predicting and controlling the outcomes of chemical transformations.

The aldehyde group at the 3-position serves as a crucial entry point for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its reactivity is influenced by the electron-deficient nature of the indazole ring, further enhanced by the 4-fluoro substituent. This heightened electrophilicity of the carbonyl carbon makes it an excellent substrate for nucleophilic attack, enabling a diverse range of chemical modifications.

This guide will explore the mechanistic underpinnings of several key reactions involving the aldehyde group of 4-fluoro-3-formyl indazoles and provide detailed, field-proven protocols for their execution.

Electronic Landscape and its Impact on Aldehyde Reactivity

The reactivity of the formyl group in 4-fluoro-3-formyl indazole is a direct consequence of the electronic distribution within the molecule. The indazole ring itself is an electron-deficient aromatic system. The addition of a fluorine atom at the 4-position significantly amplifies this effect through its strong -I (inductive) effect.

This electron-withdrawing environment enhances the partial positive charge on the carbonyl carbon of the 3-formyl group, making it more susceptible to nucleophilic attack compared to benzaldehyde or even 3-formylindazole. This enhanced electrophilicity is a key consideration when designing synthetic strategies and choosing reaction conditions.

electronic_effects Indazole Indazole Ring (Electron Deficient) Aldehyde 3-Formyl Group (Electrophilic Carbonyl Carbon) Indazole->Aldehyde Increases electrophilicity Fluoro 4-Fluoro Group (Strong -I Effect) Fluoro->Indazole Enhances electron deficiency Reactivity Enhanced Reactivity towards Nucleophiles Aldehyde->Reactivity

Caption: Electronic influences on the 3-formyl group.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in 4-fluoro-3-formyl indazoles allows for a range of important chemical transformations. This section details the mechanisms and provides protocols for three such reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[1] The electron-withdrawing nature of the 4-fluoro-3-formyl indazole makes it an excellent substrate for this reaction, often proceeding under mild conditions with high yields.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 4-fluoro-3-formyl indazole. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate Deprotonation Base Base Aldehyde 4-F-Indazole-CHO Enolate->Aldehyde Attack on Carbonyl Carbon Alkoxide Tetrahedral Intermediate Aldehyde->Alkoxide Alcohol β-hydroxy adduct Alkoxide->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product - H2O

Caption: Mechanism of the Knoevenagel Condensation.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the condensation of 4-fluoro-3-formylindazole with malononitrile, a common active methylene compound.

Reagent/ParameterAmount/ValueNotes
4-Fluoro-3-formylindazole1.0 mmol---
Malononitrile1.1 mmolSlight excess ensures complete reaction.
Piperidine0.1 mmolActs as a basic catalyst.
Ethanol10 mLSolvent.
TemperatureRoom TemperatureMild conditions are often sufficient.
Reaction Time1-3 hoursMonitor by TLC.

Procedure:

  • To a solution of 4-fluoro-3-formylindazole (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.1 mmol).

  • Add piperidine (0.1 mmol) to the mixture with stirring.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[2] This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond. For 4-fluoro-3-formyl indazole, the Wittig reaction provides a direct route to 3-vinylindazole derivatives.

Mechanism: The reaction proceeds through the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[3]

Wittig_Mechanism Aldehyde 4-F-Indazole-CHO Betaine Betaine Intermediate Aldehyde->Betaine Ylide Ph3P=CHR Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Ph3P=O Oxaphosphetane->PhosphineOxide Fragmentation

Caption: Mechanism of the Wittig Reaction.

Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of 4-fluoro-3-vinylindazole using methyltriphenylphosphonium bromide as the Wittig salt.

Reagent/ParameterAmount/ValueNotes
Methyltriphenylphosphonium bromide1.2 mmolThe Wittig salt.
n-Butyllithium (n-BuLi)1.1 mmolStrong base for ylide generation.
Anhydrous Tetrahydrofuran (THF)20 mLAnhydrous conditions are crucial.
4-Fluoro-3-formylindazole1.0 mmol---
Temperature0 °C to Room TemperatureYlide generation at 0°C, reaction at RT.
Reaction Time2-4 hoursMonitor by TLC.

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add n-butyllithium (1.1 mmol, typically a solution in hexanes) dropwise. A characteristic color change (often to orange or yellow) indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluoro-3-formylindazole (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination: Synthesis of Amines

Reductive amination is a two-step process that converts a carbonyl group into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This method is highly efficient for the synthesis of primary, secondary, and tertiary amines.

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the 4-fluoro-3-formyl indazole to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond to a C-N single bond.[4]

Reductive_Amination_Mechanism Aldehyde 4-F-Indazole-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine R-NH2 Amine->Hemiaminal Nucleophilic Attack Imine Imine Hemiaminal->Imine - H2O AmineProduct Amine Product Imine->AmineProduct Reduction ReducingAgent [H] ReducingAgent->Imine

Caption: Mechanism of Reductive Amination.

Protocol: Reductive Amination with Benzylamine

This protocol describes the synthesis of N-( (4-fluoro-1H-indazol-3-yl)methyl)aniline.

Reagent/ParameterAmount/ValueNotes
4-Fluoro-3-formylindazole1.0 mmol---
Benzylamine1.1 mmolThe amine nucleophile.
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5 mmolA mild and selective reducing agent.
Dichloromethane (DCM)15 mLSolvent.
Acetic Acid2-3 dropsCatalyzes imine formation.
TemperatureRoom Temperature---
Reaction Time4-8 hoursMonitor by TLC.

Procedure:

  • To a solution of 4-fluoro-3-formylindazole (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (15 mL), add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data

The products of these reactions can be characterized using standard analytical techniques. Below is a representative table of expected spectroscopic data for the product of the Knoevenagel condensation with malononitrile.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
2-((4-fluoro-1H-indazol-3-yl)methylene)malononitrile~8.5 (s, 1H, vinyl-H), 7.2-7.8 (m, 3H, Ar-H), 13.5 (br s, 1H, NH)~160 (C=C), ~140-150 (Ar-C), ~115 (CN), ~80 (C=C)~3300 (N-H), ~2220 (C≡N), ~1600 (C=C)[M+H]⁺

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Conclusion

The 3-formyl group of 4-fluoro-3-formyl indazole is a highly versatile and reactive functional group. The electron-withdrawing nature of the 4-fluoro substituent and the indazole ring enhances the electrophilicity of the aldehyde, making it an excellent substrate for a variety of nucleophilic addition and condensation reactions. The protocols detailed in these application notes for the Knoevenagel condensation, Wittig reaction, and reductive amination provide robust and reliable methods for the synthesis of diverse and valuable indazole derivatives. By understanding the underlying reaction mechanisms and the electronic factors at play, researchers can effectively utilize 4-fluoro-3-formyl indazole as a key building block in the development of novel therapeutics and other advanced materials.

References

  • Knoevenagel Condensation. In Wikipedia; 2023. Accessed February 15, 2026. [Link]

  • Reductive Amination. In Wikipedia; 2023. Accessed February 15, 2026. [Link]

  • The Wittig Reaction. In Organic Reactions; 2014. Accessed February 15, 2026. [Link]

  • Wittig Reaction. In Wikipedia; 2023. Accessed February 15, 2026. [Link]

Sources

Application Note: Strategic Protection of 1H-Indazole Nitrogen in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, featured in kinase inhibitors (e.g., Axitinib, Pazopanib) and ion channel modulators. However, the ambident nucleophilicity of the indazole ring (


 vs. 

) presents a persistent challenge in process chemistry. This guide details strategic protocols for protecting the indazole nitrogen, focusing on regiocontrol to facilitate downstream functionalization.[1] We analyze the thermodynamic vs. kinetic drivers of

/

selectivity and provide self-validating protocols for THP, SEM, and Boc protection, specifically tailored for C-H activation and cross-coupling workflows.

The Challenge: Tautomerism and Regioselectivity

Indazole exists in a tautomeric equilibrium between the


-indazole (benzenoid, thermodynamically stable) and 

-indazole (quinoid, less stable) forms.[2]
  • Thermodynamic Preference: The

    
    -tautomer is favored by 
    
    
    
    2-4 kcal/mol due to the preservation of the benzene ring's aromaticity.
  • Reactivity Profile:

    • 
       Protection:  Generally favored under thermodynamic conditions.[1] Essential for preserving aromaticity during harsh downstream steps (e.g., Suzuki coupling, acid treatments).
      
    • 
       Protection:  Often favored under kinetic conditions or by steric steering. Crucial for C3-functionalization , as 
      
      
      
      -protecting groups (like SEM) can direct lithiation to the C3 position via coordination (Directed ortho Metalation - DoM).
Strategic Decision Matrix

Before selecting a reagent, analyze your downstream requirements using the logic flow below.

IndazoleStrategy cluster_legend Key Start Start: Indazole Functionalization Q1 Requirement: C3-Lithiation/Functionalization? Start->Q1 Q2 Requirement: Metal-Catalyzed Coupling (C4-C7)? Q1->Q2 No PathA Strategy A: N2-Directing Group Q1->PathA Yes (Need C3-Li) PathB Strategy B: N1-Thermodynamic Group Q2->PathB Yes (Suzuki/Buchwald) SEM Select SEM or THP (Isolate N2 isomer) PathA->SEM THP Select THP (Acid Catalyzed) or Boc PathB->THP Direct Directing Effect Stable Stability Focus

Figure 1: Decision matrix for selecting indazole protecting groups based on synthetic utility.

Validated Protocols

Protocol A: Thermodynamic -THP Protection

Application: General protection for stability against bases and nucleophiles. Mechanism: Acid-catalyzed addition to dihydropyran (DHP). The reaction is reversible; extended time and heat favor the thermodynamic


 isomer.

Reagents:

  • Substrate: 5-bromo-1H-indazole (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher T)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried RBF with 5-bromo-1H-indazole and PTSA. Suspend in DCM (0.2 M concentration).

  • Addition: Add DHP dropwise at room temperature (RT) under

    
    .
    
  • Reaction: Stir at RT for 4 hours.

    • Critical Checkpoint (TLC): Monitor disappearance of starting material. If

      
       isomer (kinetic) is visible (often lower 
      
      
      
      ), heat to 40°C to drive isomerization to
      
      
      .
  • Workup: Quench with sat. aq.

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

    
    -THP elutes first (less polar) in most systems compared to 
    
    
    
    .

Yield: Typically 85-95% (


 isomer).
Protocol B: -Selective SEM Protection (For C3-Lithiation)

Application: Enabling C3-lithiation. The SEM group on


 coordinates with Li-bases, directing deprotonation at C3.
Challenge:  Alkylation of indazole anions is often non-selective.[3] This protocol maximizes total yield, requiring chromatographic separation.

Reagents:

  • Substrate: 1H-indazole derivative[2][4][5][6][7][8]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (0°C to RT)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in THF at 0°C. Add indazole solution dropwise. Stir 30 min until

    
     evolution ceases (Formation of Indazolyl anion).
    
  • Alkylation: Add SEM-Cl dropwise at 0°C. Warm to RT over 2 hours.

  • Workup: Quench carefully with

    
    . Extract with EtOAc.[9]
    
  • Isomer Separation (Crucial):

    • The reaction typically yields a mixture (e.g., 60:40

      
      :
      
      
      
      ).
    • Separation: Use silica gel chromatography.

      
      -SEM is usually less polar  (higher 
      
      
      
      ) than
      
      
      -SEM.
    • Validation: You MUST confirm regiochemistry by NOESY NMR (see Section 3) before proceeding to lithiation.

Data Summary: Isomer Ratios

ConditionSolventTempMajor IsomerRatio (

:

)
NaH / SEM-ClTHF0°C -> RT

~1.5 : 1
NaH / SEM-ClDMF-20°C

~1.2 : 1
DHP / PTSADCMReflux

> 10 : 1
Targeting

Use steric bulk at C7 or specific directing groups to shift kinetic preference.

Analytical Validation (Trustworthiness)

You cannot rely on


 values alone. Structural validation via 2D-NMR is mandatory.
NMR Distinctions
  • 
    -Protected Indazole: 
    
    • NOESY: Strong cross-peak between the protecting group

      
      -protons (e.g., 
      
      
      
      ) and the proton at C7 .
    • HMBC:

      
       correlates with C7a  (bridgehead carbon).
      
  • 
    -Protected Indazole: 
    
    • NOESY: Strong cross-peak between the protecting group

      
      -protons and the proton at C3 .
      
    • HMBC:

      
       correlates with C3  and C3a .
      

NMR_Validation Substrate Purified Isomer NOESY Run NOESY Experiment Substrate->NOESY Result1 Cross-peak: N-CH2 <-> H7 NOESY->Result1 Result2 Cross-peak: N-CH2 <-> H3 NOESY->Result2 Conclusion1 Conclusion: N1-Isomer (Thermodynamic) Result1->Conclusion1 Conclusion2 Conclusion: N2-Isomer (C3-Directing) Result2->Conclusion2

Figure 2: NMR logic for confirming regiochemistry of N-protected indazoles.

Deprotection Strategies

The choice of deprotection must be orthogonal to other functional groups installed.

  • THP Removal:

    • Conditions: HCl (4M in Dioxane) or PPTs/MeOH reflux.

    • Mechanism:[2][7] Acid-catalyzed hydrolysis forming the hemiacetal and releasing the free amine.

  • SEM Removal:

    • Conditions: TBAF (Tetra-n-butylammonium fluoride) in THF (reflux) or TFA/DCM.

    • Note: TBAF removal of SEM on indazoles can be sluggish. Adding ethylenediamine (as a formaldehyde scavenger) often improves yields.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for general conditions).
  • Cheung, M. et al. "Regioselective Protection and Derivatization of Indazoles." Journal of Organic Chemistry, 2006.[1] (Describes the

    
    -SEM directed lithiation strategy).
    
  • Luo, G. et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392–5395.

  • Slade, D. J. et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." Journal of Organic Chemistry, 2009. (Detailed study on Buchwald couplings of protected indazoles).

  • BenchChem. "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR." (Practical guide for NMR assignment).

Sources

Application Notes and Protocols for the Functionalization of the C3-Formyl Group in Fluoro-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile C3-Formyl Fluoro-Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, serving as a bioisostere for indole and benzimidazole.[1] The incorporation of a fluorine atom onto the indazole ring often enhances metabolic stability, binding affinity, and lipophilicity, making fluoro-indazoles particularly attractive motifs in modern pharmaceutical research.[2][3] The C3-formyl group, or carbaldehyde, at the 3-position of the fluoro-indazole core, is a highly versatile synthetic handle.[4] It serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of novel therapeutic agents.[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of the C3-formyl group in fluoro-indazoles. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

Core Synthetic Transformations

The electron-withdrawing nature of the pyrazole ring and the fluorine substituent(s) influences the reactivity of the C3-formyl group. This section outlines the most common and synthetically useful functionalizations.

Diagram: Key Functionalization Pathways of C3-Formyl Fluoro-Indazoles

G C3-Formyl Fluoro-Indazole C3-Formyl Fluoro-Indazole C3-Carboxylic Acid C3-Carboxylic Acid C3-Formyl Fluoro-Indazole->C3-Carboxylic Acid Oxidation C3-Hydroxymethyl C3-Hydroxymethyl C3-Formyl Fluoro-Indazole->C3-Hydroxymethyl Reduction C3-Aminomethyl C3-Aminomethyl C3-Formyl Fluoro-Indazole->C3-Aminomethyl Reductive Amination C3-Alkene C3-Alkene C3-Formyl Fluoro-Indazole->C3-Alkene Wittig Reaction Pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline C3-Formyl Fluoro-Indazole->Pyrazolo[3,4-b]quinoline Condensation

Caption: Key synthetic routes from C3-formyl fluoro-indazoles.

Oxidation to C3-Carboxylic Acids

The oxidation of the C3-formyl group to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide bond formation, esterification, and other carboxylic acid-based derivatizations.[6]

Scientific Rationale: The Pinnick Oxidation

For the oxidation of aldehydes on electron-deficient and sensitive heterocyclic systems like fluoro-indazoles, harsh oxidizing agents can lead to side reactions and degradation. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, is the method of choice.[7][8][9] The reaction is highly chemoselective for aldehydes and tolerates a wide range of functional groups.[8]

The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite and a mild acid, typically a phosphate buffer.[8] A crucial component of modern Pinnick oxidation protocols is the inclusion of a chlorine scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions like chlorination of the aromatic ring.[8][10]

Diagram: Pinnick Oxidation Mechanism

G cluster_0 Chlorous Acid Formation cluster_1 Oxidation cluster_2 Scavenging NaClO2 NaClO2 HClO2 HClO2 NaClO2->HClO2 + H+ NaH2PO4 NaH2PO4 Aldehyde Aldehyde Intermediate Intermediate Aldehyde->Intermediate + HClO2 Carboxylic_Acid Carboxylic_Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl HOCl Intermediate->HOCl Quenched_HOCl Quenched_HOCl HOCl->Quenched_HOCl + 2-methyl-2-butene 2-methyl-2-butene 2-methyl-2-butene

Caption: Mechanism of the Pinnick oxidation with HOCl scavenging.

Protocol: Pinnick Oxidation of 7-Fluoro-1H-indazole-3-carbaldehyde

This protocol describes the oxidation of 7-fluoro-1H-indazole-3-carbaldehyde to 7-fluoro-1H-indazole-3-carboxylic acid.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
7-Fluoro-1H-indazole-3-carbaldehyde164.131.0 g1.0
tert-Butanol (t-BuOH)-20 mL-
Water (H₂O)-20 mL-
2-Methyl-2-butene70.134.3 mL10.0
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.983.66 g5.0
Sodium Chlorite (NaClO₂) (80% pure)90.443.42 g4.0
Ethyl Acetate (EtOAc)-As needed-
Saturated Sodium Sulfite (Na₂SO₃) solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-1H-indazole-3-carbaldehyde (1.0 g) in a mixture of t-BuOH (20 mL) and water (20 mL).

  • Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (4.3 mL) followed by sodium dihydrogen phosphate (3.66 g).

  • Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (3.42 g of 80% pure) in 10 mL of water. Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium sulfite solution to quench any remaining oxidant (test with starch-iodide paper).

  • Extraction: Adjust the pH of the aqueous layer to ~2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 7-fluoro-1H-indazole-3-carboxylic acid, which can be further purified by recrystallization or column chromatography.

Reduction to C3-Hydroxymethyl Alcohols

The reduction of the C3-formyl group to a primary alcohol provides a valuable intermediate for etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

Scientific Rationale: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters and amides.[11][12] Its ease of handling and compatibility with protic solvents like methanol or ethanol make it a convenient choice for this transformation.[12][13] The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon.[11][14]

Diagram: Workflow for NaBH₄ Reduction

Caption: General workflow for the reduction of C3-formyl fluoro-indazoles.

Protocol: Sodium Borohydride Reduction of 6-Fluoro-1H-indazole-3-carbaldehyde

This protocol outlines the reduction of 6-fluoro-1H-indazole-3-carbaldehyde to (6-fluoro-1H-indazol-3-yl)methanol.

Table 2: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
6-Fluoro-1H-indazole-3-carbaldehyde164.131.0 g1.0
Methanol (MeOH)-30 mL-
Sodium Borohydride (NaBH₄)37.830.28 g1.2
Water (H₂O)-As needed-
1M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate (EtOAc)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: Dissolve 6-fluoro-1H-indazole-3-carbaldehyde (1.0 g) in methanol (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (0.28 g) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0 °C.

  • Acidification and Extraction: Adjust the pH to ~6-7 with 1M HCl. Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer to obtain the crude (6-fluoro-1H-indazol-3-yl)methanol, which can be purified by column chromatography on silica gel.

Reductive Amination to C3-Aminomethyl Derivatives

Reductive amination is a powerful method for forming C-N bonds and introducing diverse amine functionalities.[15][16][17] This one-pot procedure involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in situ reduction.[18]

Scientific Rationale: Selective Reduction with Sodium Triacetoxyborohydride

While NaBH₄ can be used for reductive amination, sodium triacetoxyborohydride [NaBH(OAc)₃] is often the preferred reagent.[19] It is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to the alcohol.[18][19] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze imine formation.[19]

Diagram: Reductive Amination Logical Flow

G Start Fluoro-Indazole-3-Carbaldehyde + Amine (R-NH2) Imine_Formation Imine/Iminium Ion Formation (Catalyzed by Acetic Acid) Start->Imine_Formation Reduction In situ Reduction with NaBH(OAc)3 Imine_Formation->Reduction Product C3-Aminomethyl Fluoro-Indazole Reduction->Product

Caption: Logical steps in a one-pot reductive amination reaction.

Protocol: Reductive Amination with Benzylamine

This protocol details the synthesis of N-((7-fluoro-1H-indazol-3-yl)methyl)benzenamine.

Table 3: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
7-Fluoro-1H-indazole-3-carbaldehyde164.131.0 g1.0
Benzylamine107.150.72 mL1.1
Dichloromethane (DCM)-40 mL-
Acetic Acid (AcOH)60.050.35 mL1.0
Sodium Triacetoxyborohydride (STAB)211.941.56 g1.2
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: To a solution of 7-fluoro-1H-indazole-3-carbaldehyde (1.0 g) in DCM (40 mL) in a 100 mL round-bottom flask, add benzylamine (0.72 mL) and acetic acid (0.35 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.56 g) portion-wise. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the reaction is complete.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes into alkenes.[20] This transformation is invaluable for extending the carbon framework from the C3 position.

Scientific Rationale: Ylide Chemistry

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).[20][21] The ylide is typically prepared by treating a phosphonium salt with a strong base.[21] The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[22][23] The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide (stabilized vs. non-stabilized).[20][22]

Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis of 7-fluoro-3-(2-phenylethenyl)-1H-indazole.

Table 4: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
Benzyltriphenylphosphonium chloride388.882.61 g1.1
Tetrahydrofuran (THF), anhydrous-50 mL-
n-Butyllithium (n-BuLi), 2.5 M in hexanes-2.7 mL1.1
7-Fluoro-1H-indazole-3-carbaldehyde164.131.0 g1.0
Saturated Ammonium Chloride (NH₄Cl) solution-As needed-
Ethyl Acetate (EtOAc)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (2.61 g) in anhydrous THF (30 mL). Cool the suspension to 0 °C.

  • Deprotonation: Slowly add n-butyllithium (2.7 mL of a 2.5 M solution in hexanes) dropwise. The solution should turn a deep orange/red color, indicating ylide formation. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve 7-fluoro-1H-indazole-3-carbaldehyde (1.0 g) in anhydrous THF (20 mL) and add it dropwise to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the alkene product.

Annulation Reactions: Synthesis of Pyrazolo[3,4-b]quinolines

The C3-formyl group can participate in condensation and cyclization reactions to build fused heterocyclic systems. A prominent example is the Friedländer annulation to synthesize pyrazolo[3,4-b]quinolines, a scaffold of significant interest in medicinal chemistry.[24][25][26][27]

Scientific Rationale: Friedländer Annulation

The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or β-ketoester). In this context, the C3-formyl indazole reacts with a suitable amine-containing active methylene compound, such as 5-aminopyrazoles, to construct the quinoline ring.[24][25] The reaction is typically acid- or base-catalyzed and proceeds through an initial condensation followed by cyclization and dehydration.

Protocol: Synthesis of a Fluoro-Substituted Pyrazolo[3,4-b]quinoline

This protocol describes the reaction of 7-fluoro-1H-indazole-3-carbaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Table 5: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
7-Fluoro-1H-indazole-3-carbaldehyde164.131.0 g1.0
3-Methyl-1-phenyl-1H-pyrazol-5-amine175.211.07 g1.0
Ethanol (EtOH)-30 mL-
Piperidine85.150.1 mLCatalyst

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 7-fluoro-1H-indazole-3-carbaldehyde (1.0 g), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.07 g), and ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Conclusion

The C3-formyl group on the fluoro-indazole scaffold is a gateway to a rich and diverse chemistry. The protocols outlined in these application notes for oxidation, reduction, reductive amination, olefination, and annulation provide a robust toolkit for chemists in the pharmaceutical and agrochemical industries. By understanding the principles behind these transformations, researchers can effectively leverage the C3-formyl fluoro-indazole synthon to generate novel molecules with tailored properties for various applications.

References

  • A one-pot parallel reductive amination of aldehydes with heteroarom
  • What is the synthesis of 7-Fluoro Indazole?. Guidechem.
  • Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of....
  • Synthesis of 1H‐indazole derivatives.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Connect.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC.
  • C3-INDAZOLE FUNCTIONALIZ
  • Reductive Amination of Carbonyls. Myers Group, Harvard University.
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.
  • Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts.
  • Pinnick-Lindgren Oxid
  • 7-fluoro-1H-indazole-3-carboxylic acid(959236-59-0) 1H NMR spectrum. ChemicalBook.
  • Amine synthesis by reductive amin
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • Pinnick oxid
  • What is the most mild method for the oxidation of aldehyde to carboxylic acid?.
  • Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines.
  • Pinnick Oxidation: Mechanism & Examples. NROChemistry.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • Sodium Borohydride. Common Organic Chemistry.
  • Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r.
  • Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep.
  • Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Ferment
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Synthesis of indazole-based fluorophores. PubMed.
  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig reaction. Wikipedia.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • The WITTIG REACTION With CHEMILUMINESCENCE!. University of Colorado Boulder.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Indazole synthesis. Organic Chemistry Portal.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • From secondary alcohols to tertiary fluoro substituents: A simple route to hydroxymethyl branched sugars with a fluorine substituent at the branching point.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical research. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and logical synthetic pathway involves two key transformations:

  • Indazole Core Formation: Construction of the Methyl 4-fluoro-1H-indazole-6-carboxylate scaffold. This is typically achieved via diazotization and intramolecular cyclization of a suitably substituted aniline precursor, such as Methyl 3-amino-2-fluoro-5-methylbenzoate.

  • C3-Formylation: Introduction of the formyl group at the C3 position of the indazole ring. The Vilsmeier-Haack reaction is a classic and effective method for this electrophilic substitution.[1][2]

This guide will focus primarily on troubleshooting and optimizing the crucial C3-formylation step, which is often the most challenging part of the synthesis.

Overall Synthesis Workflow

Synthesis_Workflow Start Substituted Aniline Precursor (e.g., Methyl 3-amino-2-fluoro-5-methylbenzoate) Indazole Methyl 4-fluoro-1H-indazole-6-carboxylate Start->Indazole 1. Diazotization 2. Cyclization Product This compound Indazole->Product C3-Formylation Formylation Vilsmeier-Haack Reagent (POCl₃, DMF) Formylation->Product

Caption: Proposed workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for the formylation of the indazole core?

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The indazole ring system is sufficiently electron-rich to undergo electrophilic substitution. The reaction proceeds via an electrophilic chloroiminium salt (the Vilsmeier reagent), which is reactive enough to attack the indazole ring but selective enough to often favor a specific position.[2] For the 1H-indazole system, electrophilic attack preferentially occurs at the C3 position due to the electronic characteristics of the heterocyclic ring.

Q2: What are the main challenges in this synthesis?

The primary challenges are:

  • Regioselectivity: Ensuring the formyl group is introduced exclusively at the C3 position. While C3 is electronically favored, harsh conditions can lead to side reactions or N-formylation.

  • Reaction Completion: The Vilsmeier-Haack reaction can be sluggish, requiring careful optimization of temperature and reaction time to drive it to completion without degrading the product.

  • Product Purification: Separating the final product from unreacted starting material, isomers, and reaction byproducts can be difficult and may require careful chromatographic purification.

Q3: Can I use other formylation methods?

Yes, other methods exist, though they may present different challenges. For example, the Duff reaction or Reimer-Tiemann reaction are generally less effective for indazoles. An alternative strategy involves the nitrosation of a corresponding 2-substituted indole, which can rearrange to form the 3-formyl-1H-indazole.[3] However, this requires a completely different synthetic precursor and pathway. For direct formylation of the pre-formed indazole core, the Vilsmeier-Haack reaction remains one of the most direct and well-documented approaches.[4]

Troubleshooting Guide: The C3-Formylation Step

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of Methyl 4-fluoro-1H-indazole-6-carboxylate.

Q: My formylation reaction has a very low conversion rate. What can I do to improve the yield?

Answer: Low conversion is a common issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Vilsmeier Reagent Formation: The reagent must be prepared correctly. It is formed by the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1]

    • Action: Ensure your DMF is anhydrous. Add POCl₃ slowly to DMF at a low temperature (0-5 °C) to control the exothermic reaction and allow for the complete formation of the chloroiminium salt before adding your substrate.

  • Reaction Temperature and Time: Indazoles are less reactive than indoles. Insufficient thermal energy can lead to a stalled reaction.

    • Action: After adding the indazole substrate at a low temperature, slowly raise the temperature. Many formylations of heterocycles require heating to 60-100 °C for several hours.[1] Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature. Be cautious, as excessive heat can cause decomposition.

  • Stoichiometry of Reagents: Using an insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Action: Use a molar excess of the Vilsmeier reagent. A common starting point is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the indazole substrate.

Q: I am observing multiple spots on my TLC plate, suggesting significant byproduct formation. What are these byproducts and how can I avoid them?

Answer: Byproduct formation is often related to reaction conditions being too harsh or non-selective.

  • Potential Byproducts: The most common byproduct is the N1-formylated indazole. Although C3-formylation is electronically favored, reaction at the N1 nitrogen is possible. Other byproducts can arise from decomposition under excessively high temperatures or prolonged reaction times.

  • Controlling Temperature: The key to minimizing byproducts is precise temperature control.

    • Action: Add the Vilsmeier reagent to your substrate at a low temperature (e.g., 0 °C) to prevent an initial uncontrolled reaction. Then, gradually increase the temperature to the minimum required for a reasonable reaction rate. An optimization screen (see table below) is highly recommended.

  • Work-up Procedure: The work-up is critical for hydrolyzing the intermediate iminium species to the final aldehyde. An improper work-up can lead to decomposition or incomplete hydrolysis.

    • Action: After the reaction is complete, cool the mixture and pour it carefully onto crushed ice. Then, neutralize the acidic solution slowly with a base like sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.[1] This process hydrolyzes the intermediate and precipitates the product.

Troubleshooting Decision Tree for Low Yield in Formylation

Troubleshooting_Formylation Start Problem: Low Yield of 3-Formyl Product Check_Conversion Is starting material consumed? (Check TLC/LCMS) Start->Check_Conversion Check_Purity Is the crude product clean? Check_Conversion->Check_Purity Yes Optimize_Temp Action: Increase reaction temperature and/or time incrementally. Check_Conversion->Optimize_Temp No Optimize_Workup Action: Ensure complete hydrolysis during aqueous work-up. Control pH during neutralization. Check_Purity->Optimize_Workup No (Multiple Spots) Purification_Issue Action: Optimize column chromatography (solvent gradient, silica type). Check_Purity->Purification_Issue Yes (but low isolated yield) Optimize_Stoich Action: Increase equivalents of POCl₃/DMF (1.5 -> 3.0 eq). Optimize_Temp->Optimize_Stoich Check_Reagents Action: Use anhydrous DMF. Prepare Vilsmeier reagent at 0°C. Optimize_Stoich->Check_Reagents

Caption: A decision tree for troubleshooting the Vilsmeier-Haack formylation step.

Data Summary & Optimization Parameters

Optimizing the Vilsmeier-Haack reaction is critical. The following table provides a starting point for your experimental design, based on typical conditions reported for similar heterocyclic systems.[1]

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forced)Rationale & Expected Outcome
POCl₃ (equiv.) 1.52.03.0Increasing equivalents drives the reaction but may increase byproducts.
Solvent DMFDMFDichloroethane (DCE) + DMFDMF acts as both solvent and reagent. DCE can be used as a co-solvent.
Temperature 25 °C -> 60 °C0 °C -> 85 °C0 °C -> 100 °CHigher temperatures increase rate but risk decomposition.
Time 12 - 24 h6 - 12 h4 - 8 hMonitor by TLC/LC-MS to avoid prolonged heating.
Expected Yield Low to ModerateModerate to GoodPotentially high, but with purity risks.Start with Condition B and adjust based on results.

Detailed Experimental Protocol: C3-Formylation

This protocol is a representative procedure and should be adapted based on your specific experimental findings.

Materials:

  • Methyl 4-fluoro-1H-indazole-6-carboxylate (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve Methyl 4-fluoro-1H-indazole-6-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature, and then heat it to 80-90 °C.

  • Monitor the reaction progress using TLC or LC-MS. Continue heating until the starting material is consumed (typically 6-10 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. This step is often exothermic and may involve gas evolution; perform it with caution.

  • Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

  • If no solid precipitates, extract the aqueous mixture three times with DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. Available from: [Link][5][6]

  • Rosemeyer, H., & Seela, F. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. Available from: [Link][7]

  • ProQuest. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link][9]

  • Chen, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. Available from: [Link][10]

  • Patel, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26863-26892. Available from: [Link][4]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link][2]

  • Cailly, T., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 12, 2336-2342. Available from: [Link][3]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. Available from: [Link][11]

  • Solomin, D., et al. (2021). Indazole synthesis from 2-formylphenylboronic acids. Chemistry of Heterocyclic Compounds, 57, 658-660. Available from: [Link][12]

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Technical Guide: Preventing Oxidation of 3-Formyl Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-formyl indazole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors). However, the C3-aldehyde moiety is electronically coupled to the electron-rich pyrazole ring, making it uniquely susceptible to radical-chain autoxidation to the corresponding carboxylic acid (indazole-3-carboxylic acid). This degradation is often accelerated by light, trace metals, and acidic purification media.

This guide replaces generic handling procedures with a chemically grounded, causality-driven protocol designed to maintain the integrity of the oxidation state from synthesis through storage.

Module 1: The Mechanism of Failure (Why Oxidation Occurs)

To prevent degradation, one must understand the enemy. The oxidation of 3-formyl indazoles is rarely a direct reaction with oxygen but rather a radical chain process (Autoxidation) or a hydrate-mediated disproportionation (Cannizzaro).

The Radical Autoxidation Pathway

The electron-rich indazole ring can stabilize the intermediate acyl radical, lowering the activation energy for hydrogen abstraction. This makes 3-formyl indazoles significantly more labile than their benzene analogues (e.g., benzaldehyde).

OxidationMechanism Start 3-Formyl Indazole (R-CHO) Radical Acyl Radical (R-C•=O) Start->Radical H• Abstraction Initiator Initiator (Light/Metal/Heat) Initiator->Start Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peracid Peroxy Acid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Regenerates Radical Product Indazole-3-Carboxylic Acid (R-COOH) Peracid->Product Decomposition

Figure 1: Radical-chain autoxidation mechanism specific to heteroaromatic aldehydes. Note that the 'Peracid' intermediate is a potent oxidant that can oxidize a second molecule of aldehyde, doubling the degradation rate.

Module 2: Synthesis & Workup Protocols

The most common synthetic route is the Vilsmeier-Haack formylation . The critical failure point often occurs during the hydrolysis of the iminium salt intermediate.

Protocol: Controlled Hydrolysis of Vilsmeier Intermediate

Standard Vilsmeier conditions (POCl3/DMF) generate a chloroiminium salt. Improper quenching leads to "darkening" (polymerization) or oxidation.

Step-by-Step Procedure:

  • The Quench: Do not dump the reaction mixture into water. The exotherm promotes immediate radical generation.

    • Correct Method: Pour the reaction mixture slowly into a slurry of crushed ice and Sodium Acetate (NaOAc) .

    • Why NaOAc? It buffers the solution to pH ~4-5. Strong mineral acid (HCl generated from POCl3) promotes hydrate formation, which is the precursor to both oxidation and Cannizzaro disproportionation.

  • The Extraction:

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Critical Additive: Add 0.1% BHT (Butylated Hydroxytoluene) to the extraction solvent immediately. BHT acts as a radical scavenger, terminating the autoxidation chain before it establishes momentum.

  • The Wash:

    • Wash with saturated NaHCO3 to remove acid traces, but limit contact time (<5 mins). Prolonged exposure to base can trigger the Cannizzaro reaction (2 R-CHO → R-CH2OH + R-COOH).

Module 3: Purification Strategies (The "Silica Trap")

Indazoles are basic heterocycles. Standard silica gel is slightly acidic (pH 4-5). This acidity protonates the indazole nitrogen, causing the compound to "streak" or stick to the column. Worse, the high surface area of silica with adsorbed oxygen catalyzes the oxidation of the aldehyde.

Comparative Purification Data
MethodYield RecoveryOxidation RiskPurity ProfileRecommendation
Standard Silica Gel 65-75%HighAcid impurities present❌ Avoid
Neutralized Silica 85-90%LowClean✅ Preferred
Recrystallization 60-80%MinimalVery High✅ Best for Scale-up
Bisulfite Adduct >90%NegligibleHigh✅ Best for Storage
Protocol: Neutralizing Silica Gel[2]
  • Slurry silica gel in the eluent solvent containing 1% Triethylamine (TEA) .

  • Pour the column and flush with 2 column volumes of the TEA-doped solvent.

  • Load the crude material.[1]

  • Elute with solvent containing 0.5% TEA.

    • Mechanism:[2][3][4] TEA blocks the acidic silanol (Si-OH) sites, preventing protonation of the indazole and reducing surface-catalyzed oxidation.

Module 4: Troubleshooting & FAQs

Q1: My aldehyde turns yellow/brown upon storage. Is it decomposing?

A: Yes. The color change is a hallmark of autoxidation and subsequent polymerization of the oxidized byproducts.

  • The Fix: Store the aldehyde under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • The Pro-Tip: For long-term storage (>1 month), convert the aldehyde to a Bisulfite Adduct .

    • Reaction: Dissolve aldehyde in minimal EtOH, add saturated aqueous NaHSO3. Filter the white precipitate.

    • Recovery: When needed, treat the solid with mild base (Na2CO3) to regenerate the pure aldehyde quantitatively.

Q2: I see a "carboxylic acid" spot on TLC even after purification. Why?

A: This is likely "on-column" oxidation. If you spot the aldehyde on a TLC plate and let it sit in air for 10 minutes before running, the high surface area of the silica on the plate oxidizes the sample.

  • Validation: Spot the plate and run it immediately. If the acid spot disappears or diminishes, the oxidation is an artifact of the analysis, not the bulk sample.

Q3: Can I protect the nitrogen to prevent oxidation?

A: Indirectly, yes. Unprotected N-H indazoles are more electron-rich and prone to oxidation. Protecting the N1-position with SEM (2-(trimethylsilyl)ethoxymethyl) , Boc , or THP withdraws electron density (slightly) or sterically hinders the approach of oxidants, improving stability.

  • Note: SEM is preferred for C3-lithiation strategies as it directs the metallation to the C3 position.

Q4: Why not just use KMnO4 or Chromic acid to clean it up?

A: Absolutely not. These are strong oxidants that will instantly convert your aldehyde to the acid. If you need to oxidize impurities without touching the aldehyde, you are in a bind. It is better to rely on the Bisulfite purification method mentioned above, which is specific to the aldehyde functionality.

Module 5: Chemical Protection Workflow

If the 3-formyl group must survive harsh subsequent steps (e.g., strong nucleophiles, oxidants), transient protection is required.

ProtectionStrategy Aldehyde Unstable Aldehyde (Indazole-3-CHO) Acetal Acetal Protection (Ethylene Glycol/pTSA) Aldehyde->Acetal Protection Reaction Perform Harsh Chemistry (e.g., N-Alkylation, Lithiation) Acetal->Reaction Stable Intermediate Deprotection Deprotection (aq. HCl / Acetone) Reaction->Deprotection Workup Deprotection->Aldehyde Regenerated

Figure 2: Acetal protection strategy.[1][5] Note that the N-H of the indazole may also require protection (e.g., Boc) prior to acetal formation to prevent side reactions.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction
    • Source: Organic Chemistry Portal
    • URL: [Link][6]

  • Aerobic Oxidation of Aldehydes

    • Title: Insights in the aerobic oxid
    • Source: RSC Advances, 2013
    • URL: [Link]

  • Indazole Protection Strategies

    • Title: Regioselective protection at N-2 and derivatization at C-3 of indazoles[7]

    • Source: Journal of Organic Chemistry, 2006
    • URL: [Link]

  • Silica Gel Interactions

    • Title: Protective Groups - Stability and Handling
    • Source: Organic Chemistry Portal
    • URL: [Link]

Sources

Purification of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Indazole Intermediates Ticket #8492: Purification of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Aldehyde stability risk)

Executive Summary

You are attempting to purify This compound . This molecule presents a "perfect storm" of chromatographic challenges:

  • The 1H-Indazole Core: The free N-H proton is acidic (pKa ~14) and acts as a strong Hydrogen Bond Donor (HBD), leading to severe tailing on standard silica gel due to interaction with silanols.

  • The 3-Formyl Group (Aldehyde): Chemically labile. It is prone to oxidation (to carboxylic acid) and hemiacetal formation if methanol is used indiscriminately.

  • The 4-Fluoro Substituent: exerts an electron-withdrawing effect, increasing the acidity of the N-H proton compared to non-fluorinated indazoles, exacerbating the streaking issue.

This guide replaces standard "cookbook" recipes with a logic-driven troubleshooting workflow to ensure high recovery and purity.

Part 1: Pre-Purification Triage (The "Stop & Check" Phase)

Before packing your column, you must validate sample stability and solubility. Failure here is the #1 cause of yield loss.

Diagnostic 1: Solubility vs. Stability
  • The Trap: This compound is likely poorly soluble in Hexanes/EtOAc but soluble in MeOH.

  • The Risk: Dissolving an aldehyde in MeOH (especially with trace acid from silica) can form a dimethyl acetal or hemiacetal , appearing as a "ghost peak" or broad smear in your chromatogram.

  • The Fix:

    • Test solubility in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • If insoluble: Do not use MeOH for liquid loading. Use Dry Loading (see Protocol).

Diagnostic 2: Tailing Prediction (TLC Stress Test)

Run a TLC plate in 100% EtOAc.

  • Observation: Does the spot look like a comet (streak) or a circle?

  • Verdict: If it streaks, standard flash chromatography will fail. You require a Mobile Phase Modifier .

Part 2: The Chromatography Protocol

Step 1: Stationary Phase Selection
  • Standard: Irregular Silica Gel (40–63 µm).

  • High-Performance (Recommended): Spherical Silica (20–40 µm) reduces band broadening caused by the slow mass transfer of the planar indazole ring.

Step 2: Mobile Phase Strategy

Do not use a generic Hexane/EtOAc gradient. The polarity of the ester and aldehyde, combined with the N-H sticking, requires a stronger solvent system.

MethodSolvent SystemModifierWhy use this?
Primary (Safe) DCM / EtOAc NoneBest for aldehyde stability. Avoids acetal formation.
Secondary (Anti-Tailing) DCM / MeOH 0.1% Acetic Acid MeOH suppresses silanol interaction. Acid prevents aldehyde oxidation/aldol reactions.
Emergency (Streaking) DCM / EtOAc 1% Triethylamine (TEA) TEA blocks silica sites. WARNING: Aldehydes + Base can degrade over time. Flush column immediately.
Step 3: The "Dry Load" Technique (Mandatory)

Liquid loading in DCM often leads to precipitation at the top of the column when the non-polar mobile phase hits it, causing "double peaks."

  • Dissolve crude material in minimal THF or Acetone.

  • Add silica gel (ratio 1:2 crude to silica).

  • Rotovap to dryness until a free-flowing powder remains.

  • Load this powder on top of the packed column.

Part 3: Troubleshooting & Logic Flow

Visualizing the Decision Process

Use this flowchart to navigate issues during the run.

IndazolePurification Start Start: Crude Mixture SolubilityCheck Check Solubility: DCM or EtOAc? Start->SolubilityCheck DryLoad Method: Dry Load (Celite or Silica) SolubilityCheck->DryLoad Poor LiquidLoad Method: Liquid Load (DCM) SolubilityCheck->LiquidLoad Good TLC_Check TLC Stress Test: Does it streak? DryLoad->TLC_Check LiquidLoad->TLC_Check Streak_Yes Yes: High Silanol Interaction TLC_Check->Streak_Yes Severe Tailing Streak_No No: Standard Interaction TLC_Check->Streak_No Clean Spot MobilePhase_B Gradient B: DCM / MeOH (0-5%) + 1% AcOH Streak_Yes->MobilePhase_B MobilePhase_A Gradient A: DCM / EtOAc (0-50%) Streak_No->MobilePhase_A Issue_Coelution Issue: Co-elution with Regioisomer? MobilePhase_A->Issue_Coelution MobilePhase_B->Issue_Coelution Solution_Iso Switch to Isocratic Run (Hold at Rf 0.3) Issue_Coelution->Solution_Iso Yes

Caption: Decision matrix for selecting loading method and mobile phase based on solubility and tailing behavior.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC that are very close together. Is my compound decomposing?

  • Diagnosis: This is likely the Regioisomer Issue . In indazole synthesis (e.g., from hydrazines), the 1H- and 2H- isomers often form.

  • Solution: The 1H-indazole (your target) is usually more polar and elutes after the 2H-isomer on silica.

  • Action: Do not cut fractions too widely. The first "shoulder" of your peak might be the 2H-impurity. Use an isocratic hold (solvent ratio where Rf = 0.25) to separate them.

Q2: My NMR shows a "mess" in the aldehyde region (9-10 ppm) after purification.

  • Diagnosis: You likely used Methanol without buffering or left the compound in solution too long. The aldehyde formed a hemiacetal (

    
    ).
    
  • Solution:

    • Dissolve the product in wet DCM/Water and stir with a trace of acid to hydrolyze the acetal back to the aldehyde.

    • Re-extract with DCM.

    • Prevention: Avoid MeOH in the future; use Acetone/DCM or pure EtOAc/Hexane gradients.

Q3: The compound is stuck at the baseline even with 100% EtOAc.

  • Diagnosis: The 4-fluoro group has made the N-H proton exceptionally acidic, creating a "salt-like" bond with the silica.

  • Solution: You must disrupt this Hydrogen bond.

  • Action: Switch to DCM : MeOH (95:5) . If still stuck, add 0.5% Acetic Acid . The acid competes for the silica sites, freeing your indazole.

Part 5: Post-Run Validation

Do not rely solely on LC-MS, as the aldehyde can hydrate in the source, giving a


 or 

(methanol adduct) false signal.
  • 1H NMR (DMSO-d6): Look for the distinct aldehyde singlet (~10.2 ppm) and the broad N-H singlet (>13 ppm).

  • 19F NMR: Essential for confirming the 4-fluoro position. The shift will be distinct from the 6-fluoro or 5-fluoro regioisomers potentially formed during the precursor synthesis.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and silica gel properties).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the electronic effects of fluorine on heterocycle acidity).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for Indazole synthesis and common regioisomer impurities).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Indazole pKa values).

Resolving regioisomer formation in 4-fluoro indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioisomer Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-fluoroindazole synthesis. As a Senior Application Scientist, I understand that controlling the formation of regioisomers is a critical challenge in heterocyclic chemistry, directly impacting yield, purification efficiency, and the viability of a synthetic route. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate the complexities of synthesizing your target 4-fluoroindazole with high regiochemical fidelity.

We will address the two primary challenges of regioisomerism in this context:

  • Positional Isomerism: Controlling the location of the fluorine atom on the benzene ring (e.g., 4-Fluoro vs. 6-Fluoro or 7-Fluoro).

  • N-Alkylation/Functionalization: Controlling substitution at the N1 versus the N2 position of the pyrazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of regioisomers I need to be concerned about in 4-fluoroindazole synthesis?

A1: Regioisomerism can arise in two distinct ways. First is positional isomerism on the benzene ring. Depending on your starting materials and reaction pathway, you could inadvertently form 6-fluoro- or 7-fluoroindazoles alongside your desired 4-fluoro product. The second, and more common challenge after the core is formed, is N-functionalization isomerism . The indazole core has two reactive nitrogen atoms (N1 and N2). Direct alkylation or acylation of 4-fluoro-1H-indazole often yields a mixture of N1- and N2-substituted products, which can be difficult to separate.[1][2]

Q2: Why is the 1H-indazole tautomer generally more stable than the 2H-tautomer?

A2: The 1H-indazole tautomer, which features a benzenoid aromatic system, is typically more thermodynamically stable than the corresponding 2H-tautomer that has a quinonoid structure.[3] This inherent stability is a key factor that can be exploited to favor the formation of N1-substituted products under thermodynamically controlled conditions.[4][5]

Q3: How can I definitively distinguish between N1- and N2-alkylated indazole isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, 2D NMR experiments are invaluable.

  • HMBC (Heteronuclear Multiple Bond Correlation): For an N1-alkylated indazole, you will observe a correlation between the protons of the N-alkyl group (e.g., the N-CH₂) and the C7a and C3 carbons of the indazole core. For an N2-alkylated isomer, the N-CH₂ protons will show correlations to the C3 and C7a carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): In an N1-substituted isomer, a NOE can often be observed between the N-CH₂ protons and the proton at the C7 position on the benzene ring.[1] This interaction is absent in the N2-isomer.

Troubleshooting Guide: Resolving Regioisomer Formation

This guide is divided into two parts based on the origin of the isomeric mixture.

Part A: Controlling Positional Isomerism (4-F vs. 6-F vs. 7-F)

The most effective strategy to avoid positional isomers is to control the substitution pattern from the very beginning of your synthesis. The choice of starting material is paramount.

Problem: My synthesis, starting from a monosubstituted aniline, produced a mixture of fluoroindazole positional isomers. How do I fix this?

Explanation: Classical indazole syntheses like the Jacobson cyclization involve an intramolecular electrophilic reaction on an aniline derivative.[6] If you start with a precursor like 3-fluoroaniline, the cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 4-fluoro- and 6-fluoroindazoles. The directing effects of the substituents are often not sufficiently selective.

Solution: Utilize a Precursor with a "Locked" Substitution Pattern.

To guarantee the formation of the 4-fluoroindazole core, you must start with a precursor where the desired substitution is unambiguously defined. A prime example is using 3-fluoro-2-methylaniline . The methyl group occupies the C2 position, forcing the cyclization to occur at the C6 position, which ultimately becomes the N1 of the indazole ring, locking the fluorine atom at the 4-position.

Below is a logical workflow to guide your synthetic strategy for achieving high positional regioselectivity.

G cluster_0 Strategy: Control via Starting Material start Goal: Synthesize 4-Fluoro-1H-Indazole q1 Is positional isomerism (4-F vs 6-F/7-F) a concern? start->q1 sm_choice Select a Precursor with Unambiguous Substitution q1->sm_choice Yes proceed Proceed to Indazole Ring Formation q1->proceed No (Starting with pre-formed core) sm_example1 Example 1: 3-Fluoro-2-methylaniline (for Jacobson-type synthesis) sm_choice->sm_example1 Forces cyclization to yield 4-F isomer sm_example2 Example 2: 2,6-Difluorobenzaldehyde (for condensation with hydrazine) sm_choice->sm_example2 Nucleophilic aromatic substitution displaces one fluorine sm_choice->proceed end Pure 4-Fluoro-1H-Indazole Core Synthesized proceed->end

Caption: Workflow for ensuring positional regioselectivity.

Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole (Illustrative Example of Regiocontrol)

This protocol, adapted from patent literature, demonstrates how starting with 3-fluoro-2-methylaniline ensures the 4-fluoro substitution pattern.[7]

  • Bromination: Dissolve 3-fluoro-2-methylaniline (1.0 equiv) in acetonitrile. Cool the solution to below 10°C. Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise, maintaining the temperature. Stir for 1-2 hours until TLC indicates complete consumption of the starting material. Quench the reaction with aqueous sodium bisulfite. Adjust the pH to 9-10 with NaOH and extract with ethyl acetate. Dry the organic phase and concentrate to obtain 4-bromo-3-fluoro-2-methylaniline.

  • Ring Closure (Jacobson-type): Dissolve the 4-bromo-3-fluoro-2-methylaniline (1.0 equiv) in a suitable solvent like toluene. Add acetic anhydride (1.2 equiv) and acetic acid (catalytic). Heat the mixture to 80-130°C. Add isoamyl nitrite (1.5 equiv) dropwise. The reaction proceeds via diazotization of the aniline followed by intramolecular cyclization to form the N-acetylated indazole intermediate.

  • Deprotection: The crude N-acetyl intermediate is then hydrolyzed using a base such as potassium carbonate in a methanol/water mixture at room temperature. After reaction completion, the product, 5-bromo-4-fluoro-1H-indazole, is isolated by filtration.

Part B: Controlling N1 vs. N2 Regioselectivity in Functionalization

Problem: I am alkylating 4-fluoro-1H-indazole and getting an inseparable mixture of N1 and N2 isomers.

Explanation: Direct alkylation of the indazole anion often proceeds with low regioselectivity because both nitrogen atoms are nucleophilic. The outcome is highly dependent on the choice of base, solvent, counter-ion, and the electronic properties of the indazole itself.[1][4]

Solution 1: Favoring the N1-Alkylated Isomer (Thermodynamic Product)

For most applications, the N1-substituted indazole is the desired product. High selectivity can be achieved by using conditions that favor the formation of the thermodynamically more stable product.

Key Strategy: Use Sodium Hydride (NaH) in Tetrahydrofuran (THF) . This combination has been shown to be highly effective for achieving >99% N1 regioselectivity for a wide range of indazole substrates.[4][8]

Mechanistic Insight: The prevailing hypothesis is that the small sodium cation (Na⁺) coordinates with the N2 nitrogen and a lone pair from a C3 substituent (if present), or simply sterically hinders the N2 position. This chelation or steric blocking effect directs the incoming electrophile (e.g., an alkyl halide) to the more accessible N1 position.[1]

G indazole 4-Fluoro-1H-indazole base NaH in THF indazole->base Deprotonation anion Indazolide Anion (Na+ counter-ion) base->anion chelation Na+ coordinates with N2, sterically blocking it. anion->chelation electrophile Alkyl Halide (R-X) anion->electrophile SN2 Attack n1_product N1-Alkylated Product (Major) electrophile->n1_product n2_product N2-Alkylated Product (Minor) electrophile->n2_product

Caption: Proposed mechanism for N1-selectivity using NaH/THF.

Protocol 2: Regioselective N1-Alkylation of 4-Fluoro-1H-indazole

  • Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.

  • Deprotonation: Add 4-fluoro-1H-indazole (1.0 equiv). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Stir the resulting suspension at 0°C for 30 minutes. You should observe the evolution of hydrogen gas.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated 4-fluoroindazole.[1]

Solution 2: Favoring the N2-Alkylated Isomer (Kinetic Product)

While less common, selective synthesis of the N2-isomer is sometimes required.

Key Strategy: This is more challenging and highly substrate-dependent. However, certain factors can promote N2-alkylation:

  • Substituent Effects: The presence of a strong electron-withdrawing group (e.g., -NO₂ or -CO₂Me) at the C7 position of the indazole ring strongly favors N2-alkylation, achieving ≥96% regioselectivity in some cases.[4][8] The fluorine at C4 is moderately electron-withdrawing but its influence is less pronounced than a C7 nitro group.

  • Kinetic Control: Reactions run at lower temperatures with stronger, more reactive alkylating agents might favor the kinetically preferred N2 product, although this often still results in mixtures.[5]

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity

Base / Solvent SystemTypical N1:N2 RatioRationaleReference(s)
NaH / THF >95 : 5 (often >99:1) Favors thermodynamic N1 product via Na⁺ coordination/steric hindrance at N2.[1][4][8]
Cs₂CO₃ / DMFVariable (e.g., 1.4 : 1)Less selective; often gives mixtures requiring chromatographic separation.[4]
K₂CO₃ / DMF or AcetonitrileVariable (e.g., 1.5 : 1)Common conditions that typically yield mixtures of regioisomers.[4]

Troubleshooting Purification

Problem: I have an unavoidable mixture of regioisomers. How can I separate them effectively?

Solution: If optimizing the reaction for selectivity is not feasible, several purification strategies can be employed.

  • Column Chromatography: This is the most common laboratory-scale method. A systematic screening of solvent systems using TLC is crucial. Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients are common starting points. For difficult separations, consider using a different stationary phase like alumina (neutral, acidic, or basic).[9]

  • Recrystallization: For larger scale purifications where chromatography is impractical, fractional crystallization can be highly effective. The key is to find a mixed solvent system where one isomer is significantly less soluble than the other. A patent for separating indazole isomers suggests using mixtures of a water-soluble organic solvent (acetone, ethanol, acetonitrile) and water.[10]

    • Screening Procedure: Dissolve a small amount of the isomeric mixture in the organic solvent with gentle heating. Add water dropwise until turbidity appears. Gently heat again until the solution is clear, then allow it to cool slowly. Observe which isomer crystallizes preferentially.

  • Preparative HPLC/SFC: For high-value materials or extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer high resolving power.[11]

References

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Elguero, J., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408. Available at: [Link]

  • Alam, M. M., & Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Alam, M. M., & Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Frank, R., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available at: [Link]

  • Armstrong, D. W., et al. (1994). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatographic Science, 32(4), 127-34. Available at: [Link]

  • Bashkin, J. K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Available at: [Link]

  • Wudl, F., et al. (2021). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. Available at: [Link]

  • LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Available at: [Link]

  • Gaikwad, N. D., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. PMC. Available at: [Link]

  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Creveling, C. R., et al. (1988). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 31(4), 798-803. Available at: [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Minimizing side reactions during reductive amination of indazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination of Indazole Aldehydes

Current Status: Online Agent: Senior Application Scientist Ticket ID: INDRZ-RedAm-001 Subject: Optimization of reaction parameters to suppress side reactions in 1H-indazole-3-carbaldehyde derivatives.[1]

Introduction: The Indazole Challenge

Welcome to the technical support center. You are likely experiencing difficulties converting indazole-3-carbaldehydes to their corresponding amines. This transformation is deceptively difficult due to the unique electronic properties of the indazole scaffold.

The Core Problem: The indazole ring is electron-rich (a


-excessive heteroaromatic).[1] This electron density donates into the carbonyl at the C3 position, rendering the aldehyde carbon less electrophilic  than a standard benzaldehyde. Consequently, the initial nucleophilic attack by your amine is sluggish.

If the imine formation is slower than the reduction of the aldehyde, you will inevitably produce the primary alcohol (direct reduction) instead of the desired amine. This guide focuses on forcing imine formation to completion before reduction occurs.[1][2]

Module 1: Critical Decision Matrix (Reagent Selection)

Do not default to Sodium Borohydride (


) in methanol unless you are performing a strictly stepwise reaction. It is too aggressive and will reduce your unreacted indazole aldehyde immediately.
Reagent Comparison Table
ReagentSelectivityRisk ProfileBest For...
STAB (Na(OAc)

BH)
HighLow (No HCN)Soluble substrates in DCE/THF.[1] The "Gold Standard" for one-pot procedures.[1]
NaCNBH

Medium-HighHigh (Toxic Cyanide)Substrates requiring Methanol for solubility.[1]
Ti(O

Pr)

+ NaBH

Highest Medium (Water sensitive)Stubborn indazoles. Forces imine formation via Lewis acid activation and water scavenging.[1]
NaBH

LowLowStepwise only. Imine must be pre-formed and isolated/verified.

Module 2: Troubleshooting Guides (Q&A)

Below are the most frequent issues reported by researchers working with this scaffold, accompanied by mechanistic solutions.

Q1: "I am seeing >40% conversion to the indazole alcohol (byproduct). How do I stop this?"

Diagnosis: The rate of reduction (


) is faster than the rate of imine formation (

). This is common because the indazole ring deactivates the aldehyde.

The Fix:

  • Switch to Stepwise: Do not add the reductant immediately. Stir the aldehyde and amine for 2–12 hours first.

  • Use a Water Scavenger: Imine formation is an equilibrium (

    
    ).[1] Add 4Å Molecular Sieves or anhydrous 
    
    
    
    to the reaction mixture during the imine formation step to drive the equilibrium to the right.
  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (

    
    ) .[1][3] It acts as a dual-purpose reagent: it activates the carbonyl oxygen (Lewis acid) and chemically scavenges water.[1]
    
Q2: "My reaction is messy with multiple spots on TLC. Is the Indazole N-H interfering?"

Diagnosis: Yes. The N1-proton of indazole is acidic (


).[1]
  • N-Alkylation: If you are using an alkyl halide, the N1 will react.[1] (Not applicable in reductive amination, but good to know).

  • Solubility/Aggregation: Unprotected indazoles can aggregate via hydrogen bonding, reducing effective concentration.[1]

  • Boron Complexation: Boron species can coordinate to the N1/N2 nitrogens, stalling the reaction.

The Fix:

  • Protect N1: If possible, use an N-Boc, N-THP, or N-SEM protected indazole.[1] This eliminates side reactions and drastically improves solubility in DCE (1,2-dichloroethane), allowing you to use STAB.

  • If N-H must remain free: Use THF as a co-solvent to break up hydrogen bonding.[1] Avoid chlorinated solvents if the starting material is insoluble.

Q3: "I see a dimer byproduct (Bis-alkylation)."

Diagnosis: The product amine is reacting with a second molecule of aldehyde. This happens if the primary amine is not in excess or if the intermediate imine is unstable.

The Fix:

  • Stoichiometry: Use 1.5 to 2.0 equivalents of the amine relative to the aldehyde.[4]

  • Order of Addition: Add the aldehyde slowly to a solution of the amine + reductant (Inverse Addition), though this is harder to control with STAB.

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway (Imine) and the fatal side reaction (Alcohol), highlighting where


 intervenes.

IndazoleReductiveAmination Aldehyde Indazole-3-CHO (Electron Rich/Deactivated) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Indazole Alcohol (DEAD END BYPRODUCT) Aldehyde->Alcohol Direct Reduction (If Reductant present early) Amine Amine (R-NH2) Imine Imine / Iminium Hemiaminal->Imine - H2O (Slow Step) Target Target Amine Imine->Target + Reductant Reductant Reductant (STAB / NaBH4) Titanium Ti(OiPr)4 (Lewis Acid/Scavenger) Titanium->Hemiaminal Accelerates Titanium->Imine Traps H2O

Caption: Kinetic competition between direct reduction (red path) and reductive amination (green path).[1] Titanium(IV) isopropoxide shifts the equilibrium toward the imine.

Module 4: Recommended Protocols

Protocol A: The "Titanium Boost" (For Unreactive/Unprotected Indazoles)

Best for: Sterically hindered amines or electron-rich aldehydes that refuse to form imines.[1]

  • Setup: In a dry vial, combine Indazole-3-carbaldehyde (1.0 equiv) and Amine (1.2–1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Add Titanium(IV) isopropoxide (1.5–2.0 equiv).

    • Note: The solution may turn slightly yellow/orange.[1] This indicates complexation.

  • Imine Formation: Stir at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1] You should see the aldehyde spot disappear.

  • Reduction: Dilute with absolute Ethanol (equal volume to THF). Add Sodium Borohydride (

    
    )  (1.5 equiv) portion-wise.
    
    • Caution: Exothermic.[1] Gas evolution (

      
      ).
      
  • Workup: Quench with 2N NaOH or

    
    . A white precipitate (
    
    
    
    ) will form. Filter through Celite. Extract filtrate with EtOAc.
Protocol B: The "STAB" Standard (For Soluble/Protected Indazoles)

Best for: N-protected indazoles soluble in DCE.[1]

  • Setup: Dissolve N-protected Indazole-3-carbaldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Add Glacial Acetic Acid (1.0 equiv).

    • Why? STAB requires a slightly acidic pH to activate the imine without quenching the hydride.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) immediately.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • BenchChem. (2025).[1] "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note." BenchChem Protocols.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the data but to also instill a deeper understanding of the underlying principles and comparative analytical strategies. This document will serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

The Central Role of ¹H NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable technique. For a molecule like this compound, with its distinct aromatic and substituent protons, ¹H NMR offers a rich fingerprint of its molecular architecture.

Predicted ¹H NMR Spectrum Analysis of this compound

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous substituted indazoles and fluoroaromatic compounds.[3][4][5][6]

The structure of this compound is as follows:

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Add TMS Add TMS Dissolve in Deuterated Solvent->Add TMS Transfer to NMR Tube Transfer to NMR Tube Add TMS->Transfer to NMR Tube Insert Sample Insert Sample Transfer to NMR Tube->Insert Sample Lock and Shim Lock and Shim Insert Sample->Lock and Shim Set Parameters Set Parameters Lock and Shim->Set Parameters Acquire Spectrum Acquire Spectrum Set Parameters->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Chemical Shift Calibration Chemical Shift Calibration Phase Correction->Chemical Shift Calibration Integration Integration Chemical Shift Calibration->Integration Multiplicity & J-Coupling Analysis Multiplicity & J-Coupling Analysis Integration->Multiplicity & J-Coupling Analysis Signal Assignment Signal Assignment Multiplicity & J-Coupling Analysis->Signal Assignment

Sources

Technical Guide: Mass Spectrometry Profiling of 4-Fluoro-3-Formyl Indazole Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4-Fluoro-3-Formyl Indazole Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 4-fluoro-3-formyl indazole ester (typically methyl 4-fluoro-3-formyl-1H-indazole-1-carboxylate) is a critical synthetic intermediate in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib . Precise characterization of this intermediate is essential for monitoring reaction kinetics and impurity profiling during GMP manufacturing.

This guide compares the two dominant mass spectrometry ionization modalities—Electrospray Ionization (ESI) and Electron Ionization (EI) —to provide a comprehensive structural elucidation strategy. While ESI is the industry standard for intact molecular weight confirmation, this guide demonstrates why orthogonal EI data is necessary for definitive regioisomer confirmation regarding the fluorine position.

Structural Context & Analyte Specifications

Before interpreting spectra, the fragmentation logic must be grounded in the molecule's specific labile points.

  • Core Scaffold: 1H-Indazole (Bicyclic aromatic).

  • Substituent 1 (C4): Fluorine (High electronegativity, strong C-F bond, mass shift +18 Da vs H).[1]

  • Substituent 2 (C3): Formyl group (-CHO). Prone to neutral loss of CO (28 Da).

  • Substituent 3 (N1): Carboxylate Ester (e.g., -COOMe).[1] This is a "protecting group" behavior; it is chemically labile and the first to fragment.

Comparative Overview: ESI vs. EI Performance
FeatureESI-MS/MS (Positive Mode) EI-MS (70 eV)
Primary Ion

(Protonated Molecule)

(Molecular Radical Cation)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Fragmentation Controlled (Collision Induced Dissociation)Extensive (In-source fragmentation)
Key Utility Purity analysis, intact mass confirmationStructural fingerprinting, library matching
Labile Group N1-Ester cleavage is the dominant pathwayRing opening and deep skeletal rearrangement

Detailed Fragmentation Pathways[2]

A. ESI-MS/MS Pathway (Soft Ionization)

In ESI(+), the molecule forms a stable


 ion.[1] Under Collision Induced Dissociation (CID), the fragmentation is sequential and predictable.
  • Precursor Selection:

    
     (e.g., m/z ~223 for methyl ester variant).[1]
    
  • Primary Fragmentation (The "Unzipping"): The weakest bond is the amide-like N1-carbonyl bond. The loss of the alkoxycarbonyl group is immediate.

    • Mechanism:[1][2] Neutral loss of methyl formate or CO2 + alkyl group.

    • Observation: Appearance of the bare 4-fluoro-3-formyl indazole core.

  • Secondary Fragmentation: The aldehyde at C3 undergoes

    
    -cleavage or decarbonylation.
    
    • Mechanism:[1][2] Loss of CO (-28 Da).

    • Observation: Formation of the 4-fluoroindazole cation.

B. EI-MS Pathway (Hard Ionization)

EI imparts 70 eV of energy, often obliterating the molecular ion if the ester chain is long. However, for methyl esters, the


 is usually visible.[1]
  • Radical Directed Cleavage: The unpaired electron typically localizes on the indazole nitrogen or the carbonyl oxygen.

  • Fluorine Diagnostic: Unlike Hydrogen, Fluorine does not migrate easily.[1] The C-F bond is extremely stable. However, if deep fragmentation occurs (ring destruction), the loss of HF (20 Da) or F (19 Da) indicates high-energy skeletal collapse.[1]

  • Orthogonal Check: EI is superior for distinguishing the 4-fluoro isomer from the 5-fluoro or 6-fluoro isomers based on the relative abundance of low-mass ring fragments (acetylene loss patterns), which are sensitive to substitution patterns.

Visualizing the Fragmentation Logic

The following diagram illustrates the sequential loss logic used to validate the structure in a high-resolution Q-TOF or Orbitrap environment.

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ (Intact Ester) m/z ~223 Inter1 Intermediate Ion (Loss of Ester/Protecting Group) [M+H - COOMe]+ Precursor->Inter1 CID Low Energy Loss of 59/60 Da (N1-Cleavage) Inter2 Core Indazole Ion (Loss of Carbonyl CO) [M+H - COOMe - CO]+ Inter1->Inter2 CID Med Energy Loss of 28 Da (-CHO Decarbonylation) FragmentF Fluorine Retention (Diagnostic for F-position) Inter2->FragmentF High Energy Ring Stability Check key1 Stable Ion key2 Transient Fragment

Figure 1: Step-wise fragmentation pathway in ESI positive mode. The N1-carboxylate is the most labile group, followed by the C3-formyl group.

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce these patterns for QC or synthesis monitoring, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of intermediate in 1 mL Acetonitrile (ACN).

  • Dilution: Dilute 1:1000 into 50:50 ACN:H2O + 0.1% Formic Acid. Crucial: Do not use methanol as the primary solvent if the ester is reactive/transesterification is possible during storage.

Phase 2: LC-MS Parameters (Q-TOF/Orbitrap)[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5 minutes. (Indazoles are moderately polar; expect elution ~2.5 - 3.0 min).

  • Ion Source: ESI Positive Mode.[4][5]

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

Phase 3: MS/MS Acquisition Strategy

Run a Stepped Collision Energy scan. This ensures you capture both the labile ester loss (low energy) and the core ring fingerprint (high energy) in a single injection.

  • Step 1 (10-15 eV): Confirms loss of Carboxylate (-COOR).

  • Step 2 (30-40 eV): Confirms loss of Formyl (-CO).

  • Step 3 (60+ eV): Confirms Fluorine presence (retention of mass defect vs. loss of HF).

Data Interpretation & Reference Tables

Use the table below to assign peaks in your spectrum. Note: m/z values are calculated based on the Methyl ester variant (C10H7FN2O3, MW ~222.17).[1]

Table 1: Diagnostic Ions (ESI Positive Mode)
Ion IdentityTheoretical m/zFormulaOrigin/Mechanism

223.05

Protonated Molecular Ion.

245.03

Sodium Adduct (Common in uncleaned samples).[1]
Base Fragment 1 165.04

Loss of Carboxylate (-COOMe, 58 Da).[1] Cleavage at N1.
Base Fragment 2 137.05

Loss of CO (-28 Da) from Fragment 1.
Ring Fragment 110.04

Loss of HCN (27 Da) from Fragment 2 (High Energy).
Workflow Visualization

Workflow Sample Sample Prep (ACN Dilution) LC UPLC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization MS1 MS1 Filter (m/z 223) Ionization->MS1 Collision Collision Cell (Stepped CE: 15-45eV) MS1->Collision Detector Detector (Fragment Analysis) Collision->Detector

Figure 2: Analytical workflow for targeted confirmation of the indazole intermediate.

Scientific Commentary: The "Fluorine Effect"

In drug development, the 4-fluoro substitution is not merely structural; it profoundly influences the fragmentation stability.

  • C-F Bond Strength: Unlike C-H or C-Cl bonds, the C-F bond (approx. 485 kJ/mol) rarely breaks under standard ESI conditions. If you observe a loss of 19 Da or 20 Da (HF) in the MS/MS spectrum at low energy, suspect an impurity (e.g., a labile fluorine on a side chain) rather than the aromatic fluorine on the indazole ring.

  • Mass Defect: Fluorine has a negative mass defect. High-resolution MS (HRMS) can distinguish the 4-fluoro-3-formyl core from potential des-fluoro oxidation impurities (where F is replaced by OH) based on the precise mass difference (F = 18.998 vs OH = 17.002).

References

  • Niraparib Metabolism & Intermediates

    • van Andel, L., et al. (2017).[1] "Human mass balance study and metabolite profiling of 14C-niraparib." Investigational New Drugs.

  • Indazole Fragmentation Mechanisms

    • Luo, X., et al. (2024).[1][6] "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Toxicology.

  • General ESI Fragmentation Rules

    • Holčapek, M., et al. (2010).[1] "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[7] Mass Spectrometry Reviews.

  • McLafferty Rearrangement in Heterocycles

    • Gross, M.L. (2004).[1][8] "The McLafferty Rearrangement: A Personal Recollection." Journal of the American Society for Mass Spectrometry.[8]

    • [1]

Sources

Precision Spectroscopic Profiling: Formyl vs. Ester Groups in Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for distinguishing between formyl (-CHO) and ester (-COOR) functional groups on the indazole scaffold using Infrared (IR) Spectroscopy.

The Challenge: While Nuclear Magnetic Resonance (NMR) is the gold standard for structure elucidation, FTIR remains the rapid-response "first line of defense" in synthetic workflows. However, the electron-rich nature of the indazole ring (a fused benzene and pyrazole system) induces significant mesomeric shifts, often moving carbonyl signals out of "textbook" aliphatic ranges.[1]

Key Differentiator: The distinction relies not just on the carbonyl (


) stretching frequency, but on the detection of the Fermi resonance doublet  specific to the formyl group and the C-O-C asymmetric stretch  specific to the ester.

Theoretical Framework: Electronic Coupling in Indazoles

To interpret the spectrum, one must understand the electronic environment. The indazole ring acts as an electron donor, particularly at the C3 position.

The Conjugation Effect

Both formyl and ester groups attached to the C3 position of the indazole ring are conjugated carbonyls .

  • Mechanism: The

    
    -system of the indazole ring overlaps with the 
    
    
    
    -orbital of the carbonyl. This delocalization reduces the double-bond character of the
    
    
    bond.
  • Result: The force constant (

    
    ) decreases, lowering the vibrational frequency (
    
    
    
    ) compared to non-conjugated aliphatic analogs.
    • Equation:

      
      [1]
      
    • Shift: Expect a redshift (lowering) of 20–30 cm⁻¹ relative to saturated analogs.[2]

N1 vs. C3 Substitution
  • C3-Substitution: Direct conjugation with the aromatic system (similar to benzaldehyde/benzoate).[1][2]

  • N1-Substitution: If the group is on Nitrogen (e.g., N-formyl or N-carboethoxy), the electronic nature changes to that of an amide or carbamate , respectively.[1] This guide focuses primarily on C3-substitution, but N1 signals are noted for exclusion purposes.

Comparative Analysis: Formyl vs. Ester[3]

The following data synthesizes empirical observations for 3-substituted indazoles.

Data Table: Diagnostic Peaks
Feature3-Formylindazole (Aldehyde)Indazole-3-carboxylate (Ester)Differentiation Logic
C=O[1][2] Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1680 – 1705 cm⁻¹ 1710 – 1735 cm⁻¹ Esters generally absorb at higher frequencies than conjugated aldehydes due to the inductive withdrawal of the alkoxy oxygen.
C-H Stretch (

)
Fermi Doublet: ~2820 cm⁻¹ (weak)~2720 cm⁻¹ (moderate)Absent (Only aromatic/aliphatic C-H > 2900 cm⁻¹)Primary Diagnostic: The 2720 cm⁻¹ peak is the "smoking gun" for aldehydes.
C-O Stretch (

)
Absent1200 – 1300 cm⁻¹ (Strong, Broad)Esters show two bands (C-C(=O)-O and O-C-C).[1] The "fingerprint" region is cluttered, but this band is usually distinct.[3]
N-H Stretch 3100 – 3400 cm⁻¹ (Broad)3100 – 3400 cm⁻¹ (Broad)Present in both unless N1 is substituted.[2] H-bonding can broaden the C=O peak.[2][4]
Visualizing the Pathway

The following decision tree outlines the logical flow for assigning the spectrum.

SpectralAssignment Start Identify Carbonyl Peak (1680 - 1750 cm⁻¹) CheckFreq Check Frequency Position Start->CheckFreq HighFreq > 1710 cm⁻¹ (Likely Ester) CheckFreq->HighFreq LowFreq < 1710 cm⁻¹ (Likely Aldehyde) CheckFreq->LowFreq CheckCO Check 1200-1300 cm⁻¹ (Strong C-O Stretch?) HighFreq->CheckCO CheckFermi Check 2700-2850 cm⁻¹ (Fermi Doublet?) LowFreq->CheckFermi ResultAldehyde CONFIRMED: 3-Formylindazole CheckFermi->ResultAldehyde Doublet Present ResultAmide WARNING: Check N-Acyl (Amide/Carbamate) CheckFermi->ResultAmide Doublet Absent ResultEster CONFIRMED: Indazole-3-Ester CheckCO->ResultEster Strong Band Present CheckCO->ResultAmide Weak/Absent

Figure 1: Logical decision tree for differentiating carbonyl species on the indazole scaffold.

Experimental Protocols

To reliably detect the Fermi doublet (which can be weak) and resolve the carbonyl shift, proper sample preparation is non-negotiable.

Method A: ATR (Attenuated Total Reflectance)

Recommended for rapid screening of solids.[1]

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol.[2] Ensure the background scan shows no residual C-H stretches (2800–3000 cm⁻¹).

  • Sample Contact: Place ~5 mg of the indazole solid on the crystal. Apply high pressure using the anvil. Crucial: Poor contact results in weak C-H signals, making the Fermi doublet invisible.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[2]

    • Scans: Minimum 16.[2]

Method B: KBr Pellet

Recommended for publication-quality spectra and resolving H-bonding effects.[1][2]

  • Ratio: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Note: Coarse particles cause light scattering (Christiansen effect), distorting the baseline near the carbonyl region.[1]

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water).

  • Dryness Check: Ensure no broad "water hump" appears at 3400 cm⁻¹, as water bending (~1640 cm⁻¹) can obscure the carbonyl region.[2]

Workflow Diagram

ExperimentalWorkflow Prep Sample Prep (Dryness is Critical) Bg Background Scan (Air/Clean Crystal) Prep->Bg Load Acq Acquisition (4 cm⁻¹, 16+ Scans) Bg->Acq Process Post-Processing (Baseline Corr., Peak Pick) Acq->Process

Figure 2: Optimized FTIR workflow for heterocyclic carbonyl analysis.

Detailed Spectral Interpretation

Case 1: The "Fermi Doublet" (Aldehyde Confirmation)

In a 3-formylindazole, the fundamental C-H stretch of the aldehyde (normally ~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹ × 2 = 2800 cm⁻¹).

  • Observation: This quantum mechanical mixing splits the energy, creating two peaks:

    • ~2820 cm⁻¹: Often buried under the alkyl/aromatic C-H stretches.[2]

    • ~2720 cm⁻¹: Usually isolated and distinct.[2]

  • Scientist's Note: If you see a sharp, medium-intensity peak at 2720 cm⁻¹ and a carbonyl at ~1690 cm⁻¹, you have confirmed the aldehyde with >95% confidence.[1]

Case 2: The Ester "Fingerprint"

If the 2720 cm⁻¹ peak is absent and the carbonyl is higher (e.g., 1725 cm⁻¹), look to the fingerprint region (1000–1300 cm⁻¹).

  • C-O-C Stretch: Esters display a "vibrational coupling" of the C-O-C ether linkage.

  • Observation: Look for a very strong, broad band between 1200 and 1300 cm⁻¹.[2] This is often the second strongest peak in the entire spectrum after the carbonyl.

Case 3: The "False Positive" (N-Acyl Indazoles)

If you observe a carbonyl at >1740 cm⁻¹ but no aldehyde doublet:

  • Suspect an N1-Carbamate (e.g., Ethyl 1H-indazole-1-carboxylate).[1][2]

  • The nitrogen lone pair competes between the aromatic ring and the carbonyl, often raising the carbonyl frequency compared to the C3-ester.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (The definitive text on Fermi resonance and conjugated carbonyl shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for specific heterocyclic group frequencies).

  • Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2] (Detailed analysis of amide vs. ester vs. aldehyde shifts).

  • Katritzky, A. R., & Rees, C. W. (1984).[1][2] Comprehensive Heterocyclic Chemistry. Pergamon Press.[2] (Context on indazole electronic properties).

Sources

Bioactivity comparison of methyl ester vs carboxylic acid indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeability-Potency Paradox

In the development of indazole-based therapeutics—particularly for oncology (e.g., Lonidamine analogues) and antimicrobial applications—the choice between a methyl ester and a carboxylic acid at the C3 position is rarely a binary choice of "active" vs. "inactive." Instead, it represents a strategic trade-off between intrinsic affinity and bioavailability .

  • Carboxylic Acids (Active Moiety): Often exhibit superior intrinsic binding affinity (

    
    ) to target proteins (e.g., Hexokinase II, COX-2) due to their ability to serve as strong hydrogen bond donors/acceptors and form salt bridges. However, their ionization at physiological pH (
    
    
    
    ) limits passive membrane permeability.
  • Methyl Esters (Prodrug/Transport Form): Typically show lower intrinsic affinity in cell-free assays but significantly higher potency in cell-based assays (

    
    ). This is due to the "Trojan Horse" effect: the lipophilic ester crosses the cell membrane via passive diffusion and is hydrolyzed intracellularly by carboxylesterases (CES1/CES2) to release the active acid.
    

This guide analyzes the bioactivity differences, provides experimental protocols for interconversion, and offers data-driven insights for lead optimization.

Part 1: Physicochemical & Molecular Profile

The fundamental difference in bioactivity stems from the drastic shift in physicochemical properties upon esterification.

FeatureIndazole-3-Carboxylic AcidMethyl Indazole-3-CarboxylateImpact on Bioactivity
LogP (Lipophilicity) Low (< 2.0)High (> 2.[1]5)Esters penetrate lipid bilayers 10–100x more efficiently.
pKa / Ionization Acidic (~4.5)NeutralAcids exist as carboxylate anions (

) at pH 7.4, repelling from negatively charged cell membranes.
H-Bonding Donor & AcceptorAcceptor OnlyAcids can anchor to residues like Arginine or Lysine; Esters lose the strong donor interaction.
Solubility High in alkaline aqueous buffersLow in water; High in DMSO/DCMAcids are easier to formulate for IV; Esters often require lipid-based delivery or DMSO for assays.
Metabolic Stability High (Phase II conjugation)Low (Rapid hydrolysis)Esters have a short half-life in plasma/cytosol, acting as transient delivery vehicles.

Part 2: Bioactivity & Mechanism of Action[2][3][4][5]

The Prodrug Mechanism (Intracellular Hydrolysis)

For many indazole targets, such as Hexokinase II (HK2) in cancer cells or Cyclooxygenase (COX) in inflammation, the carboxylic acid is the true effector. The methyl ester functions as a prodrug.

  • Observation: In cell-free enzyme inhibition assays, the methyl ester often appears inactive or weakly active.

  • Reality: In whole-cell assays (e.g., MTT, glucose uptake), the methyl ester often appears more potent than the acid.

  • Mechanism: The ester enters the cell, is cleaved by intracellular esterases, and the accumulating acid binds the mitochondrial or cytoplasmic target.

Case Study: Lonidamine & Derivatives

Lonidamine (1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid) is a classic metabolic modulator.[1]

  • Target: Mitochondrially bound Hexokinase II.

  • Acid Form: Inhibits aerobic glycolysis and lactate production.[2]

  • Methyl Ester: In comparative studies of Lonidamine analogues, ester derivatives often show enhanced cytotoxicity in dense tumor models (e.g., MCF-7, HepG2) because the acidic microenvironment of tumors favors the uptake of neutral lipophiles over anionic acids.

Visualization: The Prodrug Activation Pathway

The following diagram illustrates the "Trojan Horse" mechanism where the ester bypasses the membrane barrier before activation.

Indazole_Prodrug_Mechanism cluster_cell Intracellular Environment Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytosol / Mitochondria Membrane->Intracellular Entry Esterase Carboxylesterase (Hydrolysis) Ester Methyl Ester (Lipophilic / Neutral) Ester->Membrane Passive Diffusion (Fast) Acid_Ext Carboxylic Acid (Anionic / Polar) Acid_Ext->Membrane Repulsion (Slow/No Entry) Acid_Int Active Acid (Accumulated) Target Target Protein (e.g., Hexokinase II) Acid_Int->Target Specific Binding (Inhibition) Esterase->Acid_Int Cleavage

Figure 1: Mechanism of action for methyl ester indazole derivatives acting as prodrugs for intracellular targets.

Part 3: Experimental Data Analysis

The following table synthesizes comparative bioactivity trends observed in Lonidamine analogues and 2H-indazole antimicrobial studies.

Assay TypeMetricIndazole-3-Carboxylic AcidMethyl Indazole-3-CarboxylateInterpretation
Enzyme Inhibition (Cell-Free)

/

Low (nM range) High (> 10 µM) or InactiveThe acid is required for H-bonding in the active site (e.g., Arg/Tyr residues).
Cell Proliferation (MTT)

Moderate (50–200 µM)High (5–50 µM) Ester permeates cells efficiently; Acid is excluded by the membrane.
Antimicrobial (MIC) µg/mL> 100 (Gram-neg)10–50 (Gram-neg) Bacteria lack active transport for these specific acids; Esters diffuse through the cell wall.
Solubility (PBS pH 7.4) mg/mLHigh (> 1.0) Low (< 0.05)Acid forms soluble salts; Ester precipitates in aqueous media without co-solvents.

Critical Note for Researchers: If your target is extracellular (e.g., a receptor ligand binding domain), the acid is likely the better candidate. If the target is intracellular (e.g., kinase, metabolic enzyme), the ester (prodrug) or a bioisostere (tetrazole) is preferred.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl Ester from Acid (Esterification)

Used to convert the active acid scaffold into a permeable prodrug.

  • Reagents: Indazole-3-carboxylic acid derivative (1 equiv), Methanol (solvent/reactant),

    
     (cat.) or 
    
    
    
    (1.2 equiv).
  • Procedure:

    • Dissolve the acid in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C. Add thionyl chloride (

      
      ) dropwise (exothermic).
      
    • Reflux at 65°C for 3–6 hours. Monitor by TLC (Acid stays at baseline; Ester moves to

      
       in 5% MeOH/DCM).
      
    • Workup: Evaporate solvent. Neutralize with sat.

      
      . Extract with Ethyl Acetate.
      
  • Validation: disappearance of broad -COOH peak (11–13 ppm) in

    
    -NMR; appearance of singlet -OCH3 (~3.9 ppm).
    
Protocol B: Controlled Hydrolysis (Saponification)

Used to generate the active acid standard for enzyme assays.

  • Reagents: Methyl indazole-3-carboxylate (1 equiv), NaOH (2 equiv), Methanol/Water (3:1).

  • Procedure:

    • Dissolve ester in MeOH. Add aqueous NaOH.

    • Stir at RT (or mild reflux 50°C) for 1–2 hours.

    • Workup: Evaporate MeOH. Acidify aqueous residue with 1M HCl to pH 2.

    • Isolation: The carboxylic acid typically precipitates as a white solid. Filter and wash with cold water.

Protocol C: Determining "True" Bioactivity (Esterase Check)

To confirm if the ester is active per se or acting as a prodrug.

  • Assay: Perform the target enzyme inhibition assay (e.g., Hexokinase activity) with the Methyl Ester .

  • Modification: Add Purified Porcine Liver Esterase (PLE) to one set of wells.

  • Result Interpretation:

    • No PLE: High

      
       (Inactive).
      
    • With PLE: Low

      
       (Active).
      

Part 5: Structural Logic (SAR)

The following diagram outlines the decision tree for modifying the C3 position based on the intended biological target.

SAR_Decision_Tree Start Indazole Lead Optimization (C3 Position) Target_Loc Where is the Target? Start->Target_Loc Extracellular Extracellular / Receptor (e.g., GPCR) Target_Loc->Extracellular Intracellular Intracellular / Enzyme (e.g., Kinase, HK2) Target_Loc->Intracellular Choice_Acid Keep Carboxylic Acid (-COOH) Extracellular->Choice_Acid Choice_Ester Use Methyl Ester (-COOMe) Intracellular->Choice_Ester Choice_Iso Bioisostere (Tetrazole/Amide) Intracellular->Choice_Iso Reason_Acid High Solubility Direct Binding (H-Bond Donor) Choice_Acid->Reason_Acid Reason_Ester High Permeability Prodrug Strategy Choice_Ester->Reason_Ester

Figure 2: SAR Decision Tree for C3-functionalization of Indazole derivatives.

References

  • Crocetti, L. et al. (2011).[3] "Indazole-3-carboxylic acid derivatives as inhibitors of human neutrophil elastase." Bioorganic & Medicinal Chemistry. Link

  • Silvestrini, B. et al. (1984). "Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells."[4] British Journal of Cancer. Link

  • Ipek, O. S. et al. (2025). "Lonidamine derivatives against tumor growth and metastasis: targeting Hexokinase-2."[5] European Journal of Medicinal Chemistry. Link[5]

  • Chandrasekhar, T. et al. (2012).[6][7] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica. Link

  • Pérez-Villanueva, J. et al. (2017). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules. Link

Sources

A Comparative Guide to LC-MS Method Development for 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) method development for the challenging compound, 4-fluoro-3-formyl-1H-indazole-6-carboxylate. Moving beyond a generic template, this document elucidates the causal relationships behind experimental choices, offering a scientifically grounded framework for developing a validated analytical method.

Understanding the Analyte: Physicochemical Properties and Analytical Challenges

4-fluoro-3-formyl-1H-indazole-6-carboxylate is a heterocyclic aromatic compound characterized by a polar indazole core, a reactive formyl group, and an acidic carboxylate function. Its structure presents several challenges for LC-MS analysis:

  • Polarity: The presence of the carboxylate and formyl groups, in addition to the nitrogen atoms in the indazole ring, imparts significant polarity. This can lead to poor retention on traditional reversed-phase (RP) C18 columns.

  • Acidity: The carboxylic acid moiety will exist in its deprotonated (anionic) form at neutral and basic pH, influencing its chromatographic behavior and ionization efficiency.

  • Ionization: The multiple functional groups offer potential sites for protonation or deprotonation, making the choice of ionization mode (positive or negative) and mobile phase pH critical for achieving optimal sensitivity.

To inform our method development strategy, we must first consider the predicted physicochemical properties of the analyte.

PropertyPredicted ValueImplication for LC-MS Method Development
Molecular Weight 208.14 g/mol Defines the precursor ion mass for MS detection.
pKa (most acidic) ~3.5-4.5 (Carboxylic Acid)Suggests that at mobile phase pH values above 4.5, the analyte will be predominantly in its anionic form, favoring negative ion mode detection and potentially requiring a stationary phase stable at higher pH for optimal retention in reversed-phase.
logP ~1.5-2.0Indicates moderate lipophilicity, suggesting that reversed-phase chromatography is a viable option, although the polarity from the other functional groups may necessitate modifications to a standard C18 method.

Strategic Approach to Method Development: A Comparative Workflow

Our method development will follow a logical progression, comparing key chromatographic and mass spectrometric parameters to arrive at an optimized, robust, and sensitive method.

MethodDevelopmentWorkflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Validation Method Validation (ICH Q2(R2)) Column_Selection Column Selection (C18 vs. HILIC) Mobile_Phase Mobile Phase Optimization (pH, Organic Modifier) Column_Selection->Mobile_Phase Initial Screening Gradient Gradient Elution Profile Mobile_Phase->Gradient Fine-tuning Ionization_Mode Ionization Mode (ESI+ vs. ESI-) LLOQ LLOQ Gradient->LLOQ Optimized Method MS_Parameters MS Parameter Optimization (Precursor/Product Ions, CE) Ionization_Mode->MS_Parameters Specificity Specificity Linearity Linearity Accuracy_Precision Accuracy & Precision Robustness Robustness Start Analyte Characterization Start->Column_Selection

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of safe and effective research. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safety protocols for handling Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate. As a Senior Application Scientist, my aim is to equip you with not just a set of rules, but a deep understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on its structure—an indazole core, a fluoro substituent, an aldehyde group, and a methyl ester—we can infer additional potential hazards. Indazole derivatives are widely used in medicinal chemistry and may exhibit biological activity.[2][3][4][5] The aldehyde group can be a sensitizer and may be reactive. The presence of a fluorine atom increases the stability of the molecule, which has implications for its disposal.[6][7][8]

Table 1: Hazard Summary and Associated Risks

Hazard StatementDescriptionPotential Immediate Effects
H302Harmful if swallowedNausea, vomiting, and other systemic effects.
H315Causes skin irritationRedness, itching, and inflammation upon contact.
H319Causes serious eye irritationPain, redness, and potential damage to eye tissue.
H335May cause respiratory irritationCoughing, sneezing, and irritation of the nasal passages and throat.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is your first and most critical line of defense.[9][10][11][12] The following is a comprehensive, step-by-step guide to the necessary PPE for handling this compound.

dot

Caption: Workflow for safe handling of this compound.

Given the H319 warning ("Causes serious eye irritation"), robust eye protection is mandatory.

  • Chemical Splash Goggles: These are essential and should be worn at all times when handling the compound, even during preparatory and cleanup phases. They must provide a complete seal around the eyes to protect from splashes and airborne particles.[11]

  • Face Shield: When there is a heightened risk of splashes, such as when transferring larger quantities or during reactions that could potentially become exothermic, a face shield should be worn in addition to chemical splash goggles.[12][13] A face shield alone does not provide adequate eye protection.

To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is crucial.

  • Gloves: The choice of glove material is critical for chemical resistance.

    • Nitrile Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable choice for handling this compound.[13]

    • Double Gloving: For enhanced protection, especially during prolonged handling or when dealing with larger quantities, wearing two pairs of nitrile gloves is recommended.

    • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[13] This provides a removable barrier to protect your clothing and skin from spills.

  • Full-Length Pants and Closed-Toe Shoes: Your everyday attire in the lab is a form of PPE. Always wear long pants and shoes that completely cover the foot.[11]

The H335 warning ("May cause respiratory irritation") indicates that inhalation of the powder or any aerosols must be avoided.

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.[14] This will effectively capture and exhaust any airborne particles.

  • Respiratory Masks: If the use of a fume hood is not feasible or if there is a risk of generating significant dust, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[10][13]

Operational and Disposal Plans: From Benchtop to Waste Stream
  • Preparation: Before handling the compound, ensure that a chemical spill kit is readily accessible.[15][16] Designate a specific area within the fume hood for the handling of this chemical.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, be aware of potential decomposition products. Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[17]

In the event of a spill or exposure, a swift and informed response is critical.[18][19]

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing your full PPE, contain the spill with an appropriate absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[14]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry into the contaminated area.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[20] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[21]

Fluorinated organic compounds like this compound are known for their stability due to the strong carbon-fluorine bond.[6][8] This makes their disposal a significant environmental consideration.

  • Waste Collection: All contaminated solid waste, including gloves, absorbent materials, and empty containers, should be collected in a designated, sealed hazardous waste container.

  • Disposal Method: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[6][7][22] This process is necessary to break the stable carbon-fluorine bonds. Ensure that your institution's waste disposal provider is equipped for this type of chemical waste. Landfilling of this type of waste should be avoided as it does not destroy the compound.[22]

Conclusion: Fostering a Proactive Safety Culture

Adherence to these PPE and handling protocols is not merely about compliance; it is about a fundamental commitment to the safety of yourself, your colleagues, and the environment. By understanding the rationale behind each safety measure, you transition from a passive follower of rules to an active participant in a robust safety culture. This proactive stance is the hallmark of a trustworthy and expert scientific professional.

References

  • Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions. (n.d.).
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (n.d.).
  • indazole - Organic Syntheses Procedure. (n.d.).
  • SAFETY DATA SHEET. (2010, April 10).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Emergency Chemical Spill Response - ChemCERT. (2016, October 19).
  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.).
  • Chapter 3 - Personal Protective Equipment - Environment, Health and Safety. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene - Benchchem. (n.d.).
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • Finding an End to Forever Chemicals - Eurofins US. (2025, October 13).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 05).
  • Chemical Spills - Emergency Management - Florida State University. (n.d.).
  • Teflon disposal: new eco-friendly method recycles fluorine - Rinnovabili. (2025, October 23).
  • Developing an Emergency Chemical Spill Response Plan - Enva. (2025, January 07).
  • 885521-44-8|Methyl 4-fluoro-1H-indazole-6-carboxylate|BLD Pharm. (n.d.).
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20).
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (2022, February 06).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.).
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. (n.d.).
  • Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | 1000341-53-6 - Sigma-Aldrich. (n.d.).
  • Material Safety Data Sheet of 6-Fluoro-1-Methyl-1H-Indole-3-Carboxylic Acid | AbMole BioScience. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.